Product packaging for Ac-DNLD-CHO(Cat. No.:)

Ac-DNLD-CHO

Cat. No.: B1354508
M. Wt: 501.5 g/mol
InChI Key: XZGUQURUQBIHMG-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-DNLD-CHO is a useful research compound. Its molecular formula is C20H31N5O10 and its molecular weight is 501.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31N5O10 B1354508 Ac-DNLD-CHO

Properties

Molecular Formula

C20H31N5O10

Molecular Weight

501.5 g/mol

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H31N5O10/c1-9(2)4-12(18(33)23-11(8-26)5-16(29)30)24-19(34)13(6-15(21)28)25-20(35)14(7-17(31)32)22-10(3)27/h8-9,11-14H,4-7H2,1-3H3,(H2,21,28)(H,22,27)(H,23,33)(H,24,34)(H,25,35)(H,29,30)(H,31,32)/t11-,12-,13-,14-/m0/s1

InChI Key

XZGUQURUQBIHMG-XUXIUFHCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C

sequence

DNLD

Origin of Product

United States

Foundational & Exploratory

Ac-DNLD-CHO: A Deep Dive into the Mechanism of a Selective Caspase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DNLD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent and highly selective inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway. Its specificity for caspase-3 over other caspase family members makes it an invaluable tool for elucidating the specific roles of this enzyme in programmed cell death and other cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.

Mechanism of Action: Selective Inhibition of Caspase-3

This compound functions as a reversible, competitive inhibitor of caspase-3. The aldehyde group (-CHO) of the inhibitor forms a covalent, yet reversible, thiohemiacetal linkage with the active site cysteine residue of the caspase. The selectivity of this compound for caspase-3 is conferred by the specific amino acid sequence: Asp-Asn-Leu-Asp (DNLD).

Computational docking and site-directed mutagenesis studies have revealed that the asparagine (N) and leucine (L) residues of the DNLD sequence are critical for this selectivity. A notable interaction occurs between the asparagine residue of the inhibitor and the Ser209 residue within the S3 subsite of caspase-3. Furthermore, the leucine residue fits snugly into the hydrophobic S2 subsite of caspase-3, contributing to the potent and selective binding.

In contrast, the well-known caspase inhibitor Ac-DEVD-CHO, while a potent inhibitor of caspase-3, also exhibits significant inhibitory activity against other caspases, such as caspase-7, -8, and -9.

Quantitative Analysis of Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been quantified through the determination of its apparent inhibition constant (Kiapp) and half-maximal inhibitory concentration (IC50) against a panel of caspases. The data clearly demonstrates the high selectivity of this compound for caspase-3.

InhibitorTarget CaspaseKiapp (nM)IC50 (nM)
This compound Caspase-30.689.89
Caspase-755.7245
Caspase-8>200-
Caspase-9>200-
Ac-DEVD-CHO Caspase-30.2884.19
Caspase-74.4819.7
Caspase-80.597-
Caspase-91.35-

Data compiled from studies on human recombinant caspases.[1]

Signaling Pathways

This compound exerts its effect by intercepting the apoptotic signaling cascade at the level of caspase-3. Caspase-3 is a critical executioner caspase activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Caspase-3 Activation Pathways

Caption: Overview of intrinsic and extrinsic apoptosis pathways converging on Caspase-3, the target of this compound.

Molecular Interaction of this compound with Caspase-3

Molecular_Interaction cluster_caspase3 Caspase-3 Active Site cluster_inhibitor This compound S3 S3 Subsite (Ser209) S2 S2 Subsite (Hydrophobic) Active_Cys Active Site Cysteine Asp Asp (D) Asn Asn (N) Asn->S3 Hydrogen Bonding Leu Leu (L) Leu->S2 Hydrophobic Interaction Asp2 Asp (D) CHO CHO (Aldehyde) CHO->Active_Cys Reversible Covalent Bond (Thiohemiacetal)

Caption: Key interactions between this compound and the active site of Caspase-3.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Fluorometric Caspase-3 Activity Assay

This assay is used to determine the inhibitory potency (IC50) of this compound.

Materials:

  • Recombinant human caspase-3

  • This compound inhibitor

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well microplate (black, flat-bottom)

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in Assay Buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add the diluted inhibitor solutions to individual wells. Include a control well with Assay Buffer and DMSO (vehicle control).

  • Add a constant amount of recombinant human caspase-3 to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic caspase-3 substrate to each well.

  • Immediately measure the fluorescence intensity at time zero using a microplate reader (e.g., excitation/emission of 360/460 nm for AMC-based substrates or 400/505 nm for AFC-based substrates).

  • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

  • Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Site-Directed Mutagenesis of Caspase-3

This technique is employed to confirm the importance of specific amino acid residues, such as Ser209, in the interaction with this compound.

Workflow:

Site_Directed_Mutagenesis start Start: Caspase-3 Plasmid (Wild-Type) primer_design 1. Primer Design: Design primers containing the S209A mutation. start->primer_design pcr 2. PCR Amplification: Amplify the plasmid with mutagenic primers. primer_design->pcr dpni 3. DpnI Digestion: Digest parental methylated DNA. pcr->dpni transformation 4. Transformation: Transform E. coli with the mutated plasmid. dpni->transformation sequencing 5. Sequencing: Verify the S209A mutation. transformation->sequencing expression 6. Protein Expression: Express and purify the mutant Caspase-3. sequencing->expression assay 7. Activity Assay: Compare inhibitor effect on wild-type vs. mutant enzyme. expression->assay end End: Confirmation of residue importance. assay->end

Caption: Experimental workflow for site-directed mutagenesis to study inhibitor binding.

Computational Docking Simulation

Computational docking is used to predict and visualize the binding mode of this compound within the active site of caspase-3.

Workflow:

Computational_Docking start Start receptor_prep 1. Receptor Preparation: Obtain 3D structure of Caspase-3 (e.g., from PDB). Prepare for docking. start->receptor_prep ligand_prep 2. Ligand Preparation: Generate 3D structure of This compound. Assign charges and rotatable bonds. start->ligand_prep grid_gen 3. Grid Generation: Define the binding site on Caspase-3. receptor_prep->grid_gen docking 4. Docking Simulation: Run docking algorithm (e.g., AutoDock) to predict binding poses. ligand_prep->docking grid_gen->docking scoring 5. Scoring and Analysis: Rank poses based on binding energy. Analyze key interactions. docking->scoring end End: Predicted binding mode scoring->end

Caption: Logical workflow for computational docking of this compound to Caspase-3.

Conclusion

This compound is a powerful and selective tool for the investigation of caspase-3-mediated cellular processes. Its well-defined mechanism of action, characterized by specific molecular interactions, allows for the precise dissection of the role of this key apoptotic enzyme. The experimental protocols outlined in this guide provide a framework for the continued study and application of this valuable research compound.

References

Ac-DNLD-CHO: A Technical Guide to a Highly Selective Caspase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ac-DNLD-CHO, a potent and selective peptide-based inhibitor of caspase-3. Caspase-3 is a critical executioner enzyme in the apoptotic pathway, making it a key target for therapeutic intervention in diseases characterized by excessive or insufficient cell death. The development of selective inhibitors is crucial for dissecting the specific roles of individual caspases and for creating targeted pharmaceuticals. This compound was designed through a computational screening system, the Amino acid Positional Fitness (APF) method, to achieve high potency and selectivity for caspase-3.[1][2]

Mechanism of Action and Structural Basis for Selectivity

This compound functions as a competitive inhibitor of caspase-3. Like other peptide aldehyde inhibitors, it targets the active site of the enzyme. The aldehyde group (-CHO) forms a reversible covalent bond with the catalytic cysteine residue in the caspase-3 active site, effectively blocking its proteolytic activity.

The remarkable selectivity of this compound for caspase-3 over other caspases, such as -7, -8, and -9, is attributed to specific interactions between its peptide sequence (Asp-Asn-Leu-Asp) and the substrate-binding pockets (subsites) of the enzyme.[1][2] Computational docking studies and site-directed mutagenesis have elucidated two key determinants for this selectivity[1][2]:

  • Interaction at the S3 Subsite: The Asparagine (N) residue of this compound forms a notable interaction with the Serine 209 (Ser209) residue within the S3 subsite of caspase-3.[1][2] Mutating this Ser209 residue to Alanine results in a loss of cleavage activity for a DNLD-containing substrate, while having minimal effect on the cleavage of the common DEVD substrate.[1][2]

  • Interaction at the S2 Subsite: The Leucine (L) residue of the inhibitor fits tightly into the hydrophobic S2 subsite of caspase-3, contributing significantly to its high potency.[1][2]

These specific interactions distinguish this compound from less selective inhibitors like Ac-DEVD-CHO, which is known to inhibit multiple caspases with similar potencies.[1]

cluster_caspase3 Caspase-3 Active Site cluster_inhibitor This compound Inhibitor S4 S4 Pocket S3 S3 Pocket (Ser209) S2 S2 Pocket (Hydrophobic) S1 S1 Pocket P4 Asp (D) P4->S4 Binding P3 Asn (N) P3->S3 Key Selectivity Interaction P2 Leu (L) P2->S2 Potency Interaction P1 Asp (D) P1->S1 Binding cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., TNF, FasL) DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Procaspase-8 Activation DeathReceptor->Caspase8 ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Procaspase3 Procaspase-3 ActiveCaspase8->Procaspase3 CellStress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytochromeC->Apoptosome Caspase9 Procaspase-9 Activation Apoptosome->Caspase9 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 ActiveCaspase9->Procaspase3 ActiveCaspase3 Active Caspase-3 Procaspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis (Substrate Cleavage, Cell Dismantling) ActiveCaspase3->Apoptosis Inhibitor This compound Inhibitor->ActiveCaspase3 A Computational Design (APF Method) B Peptide Synthesis (this compound) A->B Synthesize Candidate C In Vitro Enzyme Assays (Determine Ki vs. Caspases) B->C Test Potency D Selectivity Confirmation (Site-Directed Mutagenesis) C->D Investigate Mechanism E Cell-Based Apoptosis Assays (e.g., Jurkat cells) C->E Validate in Cellular Context D->E F Downstream Effect Analysis (PARP cleavage, etc.) E->F Measure Downstream Events G In Vivo Model Studies (Disease models) E->G Test in Organism H Lead Compound for Drug Development G->H Potential Application

References

An In-depth Technical Guide to Ac-DNLD-CHO: A Potent and Selective Caspase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-DNLD-CHO is a rationally designed tetrapeptide aldehyde that acts as a potent and highly selective inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade. This selectivity makes it a valuable tool for dissecting the specific roles of caspase-3 in cellular processes and a promising lead compound for the development of therapeutics targeting apoptosis-related diseases. This technical guide provides a comprehensive overview of the structure, function, and experimental characterization of this compound, including detailed methodologies for its synthesis and evaluation.

Introduction

Caspases, a family of cysteine-aspartic proteases, play critical roles in apoptosis and inflammation. Caspase-3 is a principal executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. While the inhibition of caspases holds therapeutic potential, the high degree of homology among caspase family members presents a challenge in developing selective inhibitors.

This compound was designed as a highly specific inhibitor of caspase-3, demonstrating significantly lower activity against other caspases, including the closely related caspase-7.[1] This guide details the inhibitory profile of this compound and provides protocols for its investigation, catering to researchers in cell biology, pharmacology, and drug discovery.

Structure and Mechanism of Action

This compound is a tetrapeptide with the sequence Asp-Asn-Leu-Asp, N-terminally acetylated (Ac) and C-terminally modified with an aldehyde group (CHO). The aldehyde moiety forms a reversible covalent bond with the active site cysteine of caspase-3, thereby inhibiting its proteolytic activity. The specificity of this compound for caspase-3 is attributed to key interactions between its amino acid side chains and the corresponding subsites of the caspase-3 active site.

Quantitative Data: Inhibitory Profile

The inhibitory potency and selectivity of this compound have been quantitatively assessed against several key caspases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and the apparent inhibition constant (Kᵢᵃᵖᵖ) values.

InhibitorTarget CaspaseIC₅₀ (nM)Kᵢᵃᵖᵖ (nM)
This compound Caspase-39.890.680
Caspase-724555.7
Caspase-8>200>200
Caspase-9>200>200
Ac-DEVD-CHO Caspase-34.190.288
Caspase-719.74.48
Caspase-8-0.597
Caspase-9-1.35

Data sourced from a study on the structural and functional definition of this compound's specificity.[1]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of tetrapeptide aldehydes like this compound can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Below is a representative protocol for SPPS.

Materials:

  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-Leu-OH

  • Fmoc-Asn(Trt)-OH

  • Fmoc-Asp(OtBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diisopropylethylamine (DIPEA)

  • Dess-Martin periodinane (DMP)

Protocol:

  • Resin Swelling: Swell Fmoc-Asp(OtBu)-Wang resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Leu-OH, DIC, and HOBt in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Asn(Trt)-OH and then for Fmoc-Asp(OtBu)-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

  • Aldehyde Formation: The C-terminal carboxylic acid can be converted to the aldehyde via a two-step reduction to the alcohol followed by oxidation with a mild oxidizing agent like Dess-Martin periodinane.

Caspase-3 Activity Assay (Fluorometric)

This protocol describes a method to measure the inhibitory effect of this compound on caspase-3 activity using a fluorogenic substrate.

Materials:

  • Recombinant human caspase-3

  • This compound

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well black microplate

  • Fluorometric plate reader

Protocol:

  • Prepare Reagents:

    • Dilute recombinant caspase-3 to the desired concentration in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer.

    • Prepare the caspase-3 substrate solution in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted caspase-3 enzyme to each well.

    • Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

  • Initiate Reaction: Add the caspase-3 substrate to each well to start the reaction.

  • Measure Fluorescence: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC-based substrates. Take readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway

Caspase3_Apoptosis_Pathway Simplified Caspase-3 Mediated Apoptotic Pathway and Inhibition by this compound Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Procaspase3 Procaspase-3 (Inactive) Initiator_Caspases->Procaspase3 Activation Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage Cellular_Substrates Cellular Substrates (e.g., PARP) Caspase3->Cellular_Substrates Cleavage Ac_DNLD_CHO This compound Ac_DNLD_CHO->Caspase3 Inhibition Cleaved_Substrates Cleaved Substrates Apoptosis Apoptosis Cleaved_Substrates->Apoptosis

Caption: Inhibition of the Caspase-3 apoptotic pathway by this compound.

Experimental Workflow

Experimental_Workflow Workflow for Characterization of this compound Synthesis Peptide Synthesis (Solid-Phase or Solution-Phase) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Enzyme_Assay Caspase Activity Assay (Fluorometric) Characterization->Enzyme_Assay Data_Analysis Data Analysis (IC50 / Ki Determination) Enzyme_Assay->Data_Analysis Selectivity_Profiling Selectivity Profiling (vs. other Caspases) Data_Analysis->Selectivity_Profiling

References

Ac-DNLD-CHO: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery and development of Ac-DNLD-CHO, a novel and selective peptide-based inhibitor of caspase-3. The information presented herein is compiled from peer-reviewed scientific literature to guide researchers and professionals in the field of drug development.

Introduction: The Quest for Selective Caspase-3 Inhibition

Caspases, a family of cysteine proteases, are central players in the intricate signaling pathways of apoptosis (programmed cell death) and inflammation.[1] Among them, caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins that leads to the morphological and biochemical hallmarks of apoptosis.[2] While the induction of apoptosis is crucial for tissue homeostasis, dysregulation of this process is implicated in a variety of diseases, including neurodegenerative disorders and viral infections.[1][3]

The development of selective caspase-3 inhibitors is a significant therapeutic strategy.[1][3] For years, Ac-DEVD-CHO, a tetrapeptide aldehyde, has been a widely used caspase-3 inhibitor.[2][4][5] However, its utility is limited by its lack of specificity, as it also inhibits other caspases such as caspase-1, -6, -7, -8, -9, and -10.[1] This off-target activity can confound experimental results and lead to undesirable side effects in a clinical setting. This landscape highlighted the need for a potent and, critically, selective caspase-3 inhibitor.

Discovery of this compound: A Rational Design Approach

The discovery of this compound was not a result of traditional high-throughput screening but of a rational, computational design strategy.[1][3] Researchers employed a novel computational screening system known as the Amino acid Positional Fitness (APF) method .[1][3] This method facilitates the rapid prediction of binding free energies between a vast library of peptides and a target protein, enabling the identification of peptides with high affinity and specificity.[1]

Through the application of the APF method to caspase-3, the tetrapeptide sequence DNLD was identified as an optimal recognition sequence, leading to the design of this compound.[1] This inhibitor was predicted to have potent inhibitory activity against caspase-3, comparable to the well-established Ac-DEVD-CHO.[1]

Experimental Workflow for Discovery

The discovery process followed a logical progression from computational prediction to experimental validation.

Discovery_Workflow cluster_computational Computational Design cluster_synthesis Chemical Synthesis cluster_validation Experimental Validation APF_Method Amino acid Positional Fitness (APF) Method Virtual_Screening Virtual Screening of Peptide Library APF_Method->Virtual_Screening predicts binding energies DNLD_Identification Identification of DNLD Sequence Virtual_Screening->DNLD_Identification identifies optimal sequence Peptide_Synthesis Synthesis of this compound DNLD_Identification->Peptide_Synthesis informs synthesis Enzyme_Kinetics Enzyme Kinetic Analysis Peptide_Synthesis->Enzyme_Kinetics provides inhibitor Specificity_Testing Specificity Testing vs. Other Caspases Enzyme_Kinetics->Specificity_Testing confirms potency Mutagenesis Site-Directed Mutagenesis Specificity_Testing->Mutagenesis validates selectivity Docking_Validation Computational Docking Validation Mutagenesis->Docking_Validation confirms binding interaction

Discovery and Validation Workflow for this compound.

Development and Characterization

Following its design and synthesis, this compound underwent rigorous experimental characterization to determine its potency, selectivity, and mechanism of action.

Potency and Selectivity

Enzyme kinetic analyses were performed to quantify the inhibitory activity of this compound against several key caspases. The results demonstrated that this compound is a potent inhibitor of caspase-3 with an apparent inhibition constant (Kiapp) of 0.68 nM and an IC50 of 9.89 nM.[1] Crucially, it exhibited significantly lower activity against other caspases, showcasing its high selectivity.

Table 1: Inhibitory Activity of this compound and Ac-DEVD-CHO against Various Caspases

CompoundCaspase-3Caspase-7Caspase-8Caspase-9
This compound
IC50 (nM)9.89245>200>200
Kiapp (nM)0.6855.7>200>200
Ac-DEVD-CHO
IC50 (nM)4.1919.7--
Kiapp (nM)0.2884.480.5971.35
Data sourced from Yoshimori et al., 2007.[1]

As the data illustrates, while Ac-DEVD-CHO inhibits multiple caspases with high potency, this compound demonstrates a clear preference for caspase-3, with approximately 80-fold greater selectivity for caspase-3 over caspase-7.[1]

Mechanism of Action: Structural Basis for Selectivity

The remarkable selectivity of this compound for caspase-3 lies in specific molecular interactions within the enzyme's active site. Computational docking studies and site-directed mutagenesis revealed the structural determinants of this specificity.[1][3]

The key interactions are:

  • Asparagine (N) in the P3 Position: The asparagine residue of the DNLD sequence forms a notable interaction with the Ser209 residue in the S3 subsite of caspase-3.[1]

  • Leucine (L) in the P2 Position: The leucine residue fits snugly into the hydrophobic S2 subsite of caspase-3, contributing to the inhibitor's potent binding.[1]

Site-directed mutagenesis experiments confirmed these findings. When Ser209 in caspase-3 was substituted with alanine, the enzyme lost its ability to cleave a substrate with the DNLD sequence but retained its activity on a DEVD-containing substrate.[1][3] This provides strong evidence that the interaction between the inhibitor's asparagine and the enzyme's Ser209 is a critical determinant of selectivity.[1]

Binding_Mechanism cluster_inhibitor This compound cluster_caspase3 Caspase-3 Active Site P4_D P4: Aspartate (D) P3_N P3: Asparagine (N) P2_L P2: Leucine (L) S3 S3 Subsite (contains Ser209) P3_N->S3 Key interaction for selectivity P1_D P1: Aspartate (D) S2 S2 Subsite (hydrophobic) P2_L->S2 Tight interaction for potency S1 S1 Subsite P1_D->S1 Conserved interaction S4 S4 Subsite Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death_Receptor Death Receptor (e.g., Fas) DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Inhibitor This compound Inhibitor->Caspase3 Inhibits

References

Ac-DNLD-CHO: A Selective and Potent Inhibitor of Caspase-3

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic tetrapeptide aldehyde, Ac-DNLD-CHO, a potent and selective inhibitor of caspase-3. We will explore its interaction with the caspase family, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of apoptosis and the therapeutic potential of caspase inhibitors.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central players in the intricate signaling network of apoptosis, or programmed cell death.[1] These enzymes are synthesized as inactive zymogens and, upon activation, execute the dismantling of the cell in a controlled manner.[1] Caspases are broadly categorized into initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7).[1] Caspase-3, in particular, is a key executioner caspase responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Given its critical role in apoptosis, caspase-3 has emerged as a significant therapeutic target for various pathologies characterized by excessive or insufficient cell death, including neurodegenerative diseases, ischemic damage, and cancer. The development of selective inhibitors for specific caspases is crucial for both dissecting their individual roles in cellular processes and for developing targeted therapies.

This compound is a novel, rationally designed peptide inhibitor that has demonstrated high potency and selectivity for caspase-3.[2][3][4] This guide will delve into the specifics of its interaction with the caspase family, providing a valuable resource for researchers working in this area.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency and selectivity of this compound have been quantitatively assessed against several key caspases. The data, summarized in the table below, highlights its preferential inhibition of caspase-3 over other family members, particularly when compared to the well-characterized but less selective inhibitor, Ac-DEVD-CHO.[2][5]

InhibitorCaspaseIC50 (nM)Kiapp (nM)
This compound Caspase-39.89[2]0.68[2][3][4]
Caspase-7245[2]55.7[2][3][4]
Caspase-8>200,000[2]>200[2][3][4]
Caspase-9>200,000[2]>200[2][3][4]
Ac-DEVD-CHO Caspase-34.19[2]0.23 - 0.288[2][5][6]
Caspase-719.7[2]1.6 - 4.48[2][5]
Caspase-8-0.597[2]
Caspase-9-1.35[2]

Table 1: Inhibitory Activity of this compound and Ac-DEVD-CHO against Various Caspases. IC50 and apparent inhibition constant (Kiapp) values are presented. A lower value indicates greater potency.

Mechanism of Selective Inhibition

The remarkable selectivity of this compound for caspase-3 is attributed to specific interactions between the inhibitor and the enzyme's active site.[2][3] Computational docking and site-directed mutagenesis studies have revealed that the asparagine (N) and leucine (L) residues in the DNLD sequence are key determinants for this selective and potent inhibition.[2][3] Specifically, the asparagine residue forms a notable interaction with the Ser209 residue in the S3 subsite of caspase-3, while the leucine residue engages in a tight hydrophobic interaction with the S2 subsite.[2][3] This contrasts with the DEVD sequence of Ac-DEVD-CHO, which exhibits broader reactivity with other caspases.[2]

Apoptotic Signaling Pathway and Caspase-3 Inhibition

Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, with caspase-3 playing a central role. The following diagram illustrates the simplified apoptotic signaling cascade and the point of intervention for this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Ac_DNLD_CHO This compound Ac_DNLD_CHO->Caspase3 Apoptosis Apoptosis Substrates->Apoptosis

Figure 1: Apoptotic Signaling Pathway. This diagram illustrates the extrinsic and intrinsic pathways leading to the activation of caspase-3, which then cleaves cellular substrates to execute apoptosis. This compound selectively inhibits active caspase-3.

Experimental Protocols

The following is a detailed protocol for a fluorometric assay to determine the inhibitory activity (IC50) of this compound on caspase-3. This protocol is synthesized from established methodologies for caspase activity assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for recombinant human caspase-3.

Materials:

  • Recombinant human active caspase-3

  • This compound inhibitor

  • Ac-DEVD-AMC (caspase-3 fluorogenic substrate)

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

  • DMSO (for dissolving inhibitor and substrate)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Ac-DEVD-AMC in DMSO.

    • Prepare a series of dilutions of this compound in DMSO. A suggested starting range is from 1 mM to 0.1 nM.

    • Dilute the recombinant caspase-3 to the working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer to bring the final volume to 100 µL.

      • 1 µL of the appropriate this compound dilution (or DMSO for the control).

      • The appropriate volume of diluted active caspase-3.

    • Include control wells:

      • No-enzyme control: Assay buffer and substrate only.

      • No-inhibitor control: Assay buffer, caspase-3, and substrate.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 10 µL of the Ac-DEVD-AMC substrate solution to each well to a final concentration of 50 µM.

  • Fluorometric Measurement:

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the RFU versus time plot.

    • Normalize the reaction rates to the no-inhibitor control (V0).

    • Plot the percentage of inhibition [(V0 - V) / V0] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Inhibitor, Substrate) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (37°C, 15 min) Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Measurement Kinetic Fluorometric Measurement Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate Rates, Plot Inhibition) Measurement->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination End End IC50_Determination->End

Figure 2: Experimental Workflow. This diagram outlines the key steps for determining the IC50 value of this compound for caspase-3 using a fluorometric assay.

Conclusion

This compound stands out as a highly potent and selective inhibitor of caspase-3.[2][3][4] Its well-defined mechanism of action and specificity make it an invaluable tool for researchers investigating the intricate roles of caspase-3 in apoptosis and other cellular processes.[2] Furthermore, its favorable inhibitory profile suggests its potential as a lead compound for the development of novel therapeutics targeting caspase-mediated diseases. This guide provides a foundational resource for utilizing this compound in research and drug discovery endeavors.

References

Foundational Research on Ac-DNLD-CHO: A Selective Caspase-3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ac-DNLD-CHO is a rationally designed, acetylated tetrapeptide aldehyde that functions as a potent and highly selective, reversible inhibitor of caspase-3.[1][2] Unlike broad-spectrum caspase inhibitors such as Ac-DEVD-CHO, which target multiple caspases, this compound demonstrates a pronounced specificity for caspase-3, making it an invaluable tool for dissecting the specific roles of this executioner caspase in apoptosis and other cellular processes.[1][2] Its mechanism of action is centered on the interaction of its C-terminal aldehyde group with the active site of the enzyme. The selectivity is largely determined by a unique interaction between the asparagine (N) residue of the inhibitor and the S3 subsite of caspase-3.[1] This guide provides a comprehensive overview of the foundational biological effects of this compound, including quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Biological Effects and Mechanism of Action

This compound was identified through computational screening and designed for specific recognition by the active site of caspase-3.[1] Caspases are a family of cysteine proteases that play essential roles in the execution phase of apoptosis (programmed cell death) and inflammation.[2] Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4]

The primary biological effect of this compound is the selective inhibition of caspase-3 activity. This selectivity distinguishes it from other tetrapeptide aldehyde inhibitors like Ac-DEVD-CHO. While Ac-DEVD-CHO potently inhibits caspases-3, -7, -8, and -9, this compound has very low inhibitory activity against caspases-8 and -9 and is an order of magnitude less potent against caspase-7 compared to caspase-3. This specificity allows researchers to delineate the functions of caspase-3 from other caspases involved in the apoptotic cascade.

By selectively blocking caspase-3, this compound can be used to:

  • Investigate the specific downstream substrates of caspase-3.

  • Determine the role of caspase-3 in apoptosis induced by various stimuli.

  • Explore non-apoptotic functions of caspase-3, such as in cell proliferation and tissue regeneration, where it has been shown to act via COX-2.[5]

  • Serve as a lead compound for the development of non-peptidic pharmaceuticals for diseases involving caspase-mediated apoptosis, such as neurodegenerative disorders.[2]

Quantitative Data: Inhibitor Potency and Selectivity

The inhibitory activity of this compound has been quantified against several key caspases. The data below is summarized from enzymatic assays using human recombinant caspases. For comparison, data for the widely-used, less selective inhibitor Ac-DEVD-CHO is also presented.

InhibitorTarget CaspaseIC₅₀ (nM)Apparent Kᵢ (Kᵢᵃᵖᵖ) (nM)
This compound Caspase-39.890.68
Caspase-724555.7
Caspase-8>200>200
Caspase-9>200>200
Ac-DEVD-CHO Caspase-34.190.288
Caspase-719.74.48
Caspase-8-0.597
Caspase-9-1.35

Table 1: Summary of quantitative inhibition data for this compound and Ac-DEVD-CHO against key apoptotic caspases.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other caspase inhibitors.

In Vitro Caspase-3 Activity Assay (Fluorometric)

This protocol is used to measure the enzymatic activity of purified caspase-3 or caspase-3 in cell lysates by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant Human Caspase-3

  • Caspase Inhibitor (e.g., this compound)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

  • Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 360/460 nm for AMC, 400/505 nm for AFC)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the inhibitor in DMSO. Prepare serial dilutions of the inhibitor in Assay Buffer. Prepare the caspase-3 substrate in Assay Buffer at 2x the final desired concentration.

  • Enzyme/Inhibitor Incubation: To each well of the 96-well plate, add 50 µL of recombinant caspase-3 diluted in Assay Buffer. Add 25 µL of the inhibitor dilution (or Assay Buffer for control wells).

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the 2x substrate solution to each well to start the reaction. The final volume should be 100 µL.

  • Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every 1-2 minutes for at least 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Plot the reaction rate against the inhibitor concentration. For IC₅₀ determination, use non-linear regression to fit the data to a dose-response curve.[6]

Determination of Kᵢ (Inhibition Constant)

The Kᵢ value, a true measure of binding affinity, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors.[7]

Equation: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

Where:

  • IC₅₀ is the experimentally determined concentration of inhibitor that produces 50% inhibition.

  • [S] is the concentration of the substrate used in the IC₅₀ assay.

  • Kₘ is the Michaelis-Menten constant for the substrate, which must be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.

Western Blot for Caspase-3 Activation and Substrate Cleavage

This protocol is used to detect the activation of caspase-3 (by observing its cleavage from the pro-form to active fragments) and the cleavage of its downstream substrates (e.g., PARP) in cell lysates.

Materials:

  • Cell Lysates (from treated and untreated cells)

  • SDS-PAGE gels (e.g., 10-15%)

  • Transfer membrane (PVDF or nitrocellulose)

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBS-T)

  • Primary Antibodies:

    • Anti-Caspase-3 (recognizes both pro- and cleaved forms)

    • Anti-Cleaved Caspase-3 (specific to the active fragment)

    • Anti-PARP (recognizes both full-length and cleaved fragments)

    • Anti-Actin or Anti-GAPDH (loading control)

  • HRP-conjugated Secondary Antibody

  • Chemiluminescent Substrate Reagent

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each lysate with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.

  • Electrophoresis: Load samples onto the SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to the membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle shaking.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10-15 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Analyze the bands corresponding to procaspase-3 (~35 kDa), cleaved caspase-3 (~17/19 kDa), full-length PARP (~116 kDa), and cleaved PARP (~89 kDa).[8][9]

Visualizations: Pathways and Workflows

Signaling Pathway

The diagram below illustrates the central role of Caspase-3 in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This compound selectively inhibits the final execution step mediated by Caspase-3.

Caspase3_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Stress Cellular Stress (DNA Damage, etc.) Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c (Release) Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Inhibitor This compound Inhibitor->Caspase3 Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-3 activation pathway and the specific point of inhibition by this compound.

Experimental Workflow

The following diagram outlines the logical workflow for characterizing a novel caspase inhibitor like this compound.

Inhibitor_Workflow cluster_invitro In Vitro Characterization cluster_incellulo Cell-Based Validation cluster_conclusion Conclusion EnzymeAssay Fluorometric Caspase Activity Assay IC50 Determine IC₅₀ EnzymeAssay->IC50 Km_Assay Determine Substrate Kₘ EnzymeAssay->Km_Assay Ki_Calc Calculate Kᵢ via Cheng-Prusoff IC50->Ki_Calc Km_Assay->Ki_Calc Conclusion Confirm Potency, Selectivity, and Cellular Efficacy Ki_Calc->Conclusion CellCulture Induce Apoptosis in Cell Culture (± Inhibitor) LysatePrep Prepare Cell Lysates CellCulture->LysatePrep WesternBlot Western Blot Analysis (Cleaved Caspase-3, PARP) LysatePrep->WesternBlot WesternBlot->Conclusion

Caption: Logical workflow for the comprehensive characterization of a caspase inhibitor.

References

Methodological & Application

Application Notes and Protocols for Ac-DNLD-CHO in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DNLD-CHO is a potent and highly selective, reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2] Its high specificity for caspase-3 over other caspases, such as caspase-7, -8, and -9, makes it a valuable tool for elucidating the specific roles of caspase-3 in programmed cell death and other cellular processes.[3] These application notes provide detailed protocols for the use of this compound in Chinese Hamster Ovary (CHO) cell culture experiments to study and inhibit apoptosis.

Mechanism of Action

This compound is a synthetic tetrapeptide (Acetyl-Aspartyl-Asparaginyl-Leucyl-Aspartyl-aldehyde) that mimics the cleavage site of caspase-3 substrates. The aldehyde group of this compound reversibly binds to the active site of caspase-3, thereby inhibiting its proteolytic activity.[4] This targeted inhibition allows for the specific investigation of caspase-3-mediated signaling pathways.

Data Presentation

The inhibitory activity of this compound has been quantified against several key apoptosis-related caspases. The table below summarizes the apparent inhibitory constants (Kiapp) and IC50 values, demonstrating the inhibitor's high selectivity for caspase-3.

Caspase TargetThis compound Kiapp (nM)This compound IC50 (nM)Comparative Inhibitor (Ac-DEVD-CHO) Kiapp (nM)
Caspase-30.689.890.288
Caspase-755.72454.48
Caspase-8>200-0.597
Caspase-9>200-1.35

Data compiled from literature.[3]

Signaling Pathways

The activation of caspase-3 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This compound specifically blocks the activity of cleaved caspase-3, preventing the downstream cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (e.g., FasL, TNF-α) Death Ligands (e.g., FasL, TNF-α) Death Receptors (e.g., Fas, TNFR1) Death Receptors (e.g., Fas, TNFR1) Death Ligands (e.g., FasL, TNF-α)->Death Receptors (e.g., Fas, TNFR1) DISC Formation DISC Formation Death Receptors (e.g., Fas, TNFR1)->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Active Caspase-8 Active Caspase-8 Pro-caspase-8->Active Caspase-8 Pro-caspase-3 Pro-caspase-3 Active Caspase-8->Pro-caspase-3 Cellular Stress Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Pro-caspase-9 Pro-caspase-9 Apoptosome Formation->Pro-caspase-9 Active Caspase-9 Active Caspase-9 Pro-caspase-9->Active Caspase-9 Active Caspase-9->Pro-caspase-3 Active Caspase-3 Active Caspase-3 Pro-caspase-3->Active Caspase-3 Cleavage of Cellular Substrates Cleavage of Cellular Substrates Active Caspase-3->Cleavage of Cellular Substrates This compound This compound This compound->Active Caspase-3 Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis

Caption: Caspase-3 dependent apoptosis pathways and the point of inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound peptide

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of this compound to ensure the peptide is at the bottom.

  • Reconstitute the peptide in sterile DMSO to create a stock solution. A common stock concentration is 10 mM. For example, for 1 mg of peptide with a molecular weight of approximately 500 g/mol , add 200 µL of DMSO.

  • Vortex gently to ensure the peptide is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 2 months) or -80°C for long-term storage.

Protocol 2: General CHO Cell Culture

Materials:

  • Chinese Hamster Ovary (CHO) cells

  • CHO cell culture medium (e.g., Ham's F-12 or DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Maintain CHO cells in a humidified incubator at 37°C with 5% CO2.

  • Culture cells in CHO cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • For adherent cultures, passage cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with fresh, complete culture medium and gently pipette to create a single-cell suspension. d. Seed new culture flasks or plates at the desired density (e.g., 1:4 to 1:8 split ratio).

  • For suspension cultures, subculture every 2-3 days to maintain the cell density in the exponential growth phase.

Protocol 3: Inhibition of Apoptosis in CHO Cells using this compound

Materials:

  • CHO cells cultured as described in Protocol 2

  • This compound stock solution (from Protocol 1)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide, or nutrient deprivation)

  • Complete CHO cell culture medium

  • Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

Procedure:

  • Seed CHO cells in a multi-well plate at a density that will allow for optimal growth during the experiment.

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator.

  • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium. A typical range for working concentrations is 10 µM to 100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Pre-treat the cells by replacing the existing medium with the medium containing the desired concentration of this compound. Incubate for 1-2 hours.

  • Induce apoptosis by adding the chosen apoptosis-inducing agent to the wells. Include appropriate controls:

    • Untreated cells (negative control)

    • Cells treated with the apoptosis-inducing agent only (positive control)

    • Cells treated with this compound only

  • Incubate the cells for a period appropriate for the inducing agent to trigger apoptosis (typically 4-24 hours).

  • Proceed with an apoptosis detection method, such as a Caspase-3 Activity Assay (Protocol 4) or a Cell Viability Assay (Protocol 5).

Protocol 4: Caspase-3 Activity Assay (Fluorometric)

Materials:

  • Treated and control CHO cells from Protocol 3

  • Cell lysis buffer

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • 96-well black, clear-bottom microplate

  • Fluorometric plate reader

Procedure:

  • After the treatment period, collect both adherent and floating cells. For adherent cells, gently scrape them in the presence of the culture medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well black microplate, add an equal amount of protein from each sample to separate wells.

  • Add the assay buffer to each well.

  • Add the fluorogenic caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the substrate used (e.g., 360-380 nm excitation and 440-460 nm emission for AMC).

  • The reduction in fluorescence in the this compound treated samples compared to the positive control indicates the inhibition of caspase-3 activity.

Protocol 5: Cell Viability Assay (MTT Assay)

Materials:

  • Treated and control CHO cells in a 96-well plate from Protocol 3

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from the wells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is proportional to the absorbance. An increase in absorbance in the this compound treated samples compared to the apoptosis-induced positive control indicates a protective effect.

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (10 mM in DMSO) D Pre-treat with this compound (1-2 hours) A->D B Culture CHO Cells C Seed CHO Cells in Multi-well Plates B->C C->D E Induce Apoptosis (e.g., Staurosporine) D->E F Caspase-3 Activity Assay E->F G Cell Viability Assay (MTT) E->G H Data Analysis F->H G->H

Caption: Experimental workflow for assessing the inhibitory effect of this compound on apoptosis in CHO cells.

Conclusion

This compound is a highly selective and effective tool for the specific inhibition of caspase-3 in cell culture experiments. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the role of caspase-3 in apoptosis and other cellular processes in CHO cells and other cell lines. By following these detailed methodologies, scientists can obtain reliable and reproducible data to advance their research in areas such as drug discovery and the fundamental understanding of cell death mechanisms.

References

Application Notes and Protocols: Utilizing Ac-DNLD-CHO as a Selective Caspase-3 Inhibitor in Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DNLD-CHO is a novel, potent, and highly selective synthetic tetrapeptide inhibitor of caspase-3, an essential executioner caspase in the apoptotic pathway.[1][2] Unlike broader caspase inhibitors such as Ac-DEVD-CHO, which also potently inhibit other caspases like caspase-7, -8, and -9, this compound exhibits remarkable selectivity for caspase-3.[1][2] This specificity makes it an invaluable tool for elucidating the precise biological functions of caspase-3 in programmed cell death and other cellular processes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study caspase-3-mediated events in in vitro apoptosis models.

It is critical to note that this compound is an inhibitor of apoptosis, not an inducer. Its primary application is to block the apoptotic pathway at the level of caspase-3 to study downstream events or to determine if a particular apoptotic pathway is caspase-3 dependent.

Mechanism of Action

Caspases are a family of cysteine proteases that play crucial roles in apoptosis and inflammation.[1] They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

This compound acts as a competitive inhibitor, binding to the active site of caspase-3. The aldehyde group (-CHO) interacts with the active site cysteine of the caspase.[3] The DNLD amino acid sequence was specifically designed for optimal binding to the S2 and S3 subsites of caspase-3, conferring its high selectivity.[1][2] A key interaction occurs between the asparagine (N) residue of the inhibitor and the Ser209 residue within the S3 subsite of caspase-3, which is a primary determinant of its selectivity over other caspases.[1][2]

Data Presentation

Inhibitory Activity of this compound vs. Ac-DEVD-CHO

The following table summarizes the inhibitory constants (Kiapp) and IC50 values of this compound compared to the well-known caspase inhibitor Ac-DEVD-CHO against various caspases, highlighting the selectivity of this compound for caspase-3.

Compound Caspase-3 Caspase-7 Caspase-8 Caspase-9
This compound Kiapp (nM) 0.68[1][2]55.7[1][2]>200[1][2]>200[1][2]
Ac-DEVD-CHO Kiapp (nM) 0.288[1]4.48[1]0.597[1]1.35[1]
This compound IC50 (nM) Not explicitly stated245[1]Not explicitly statedNot explicitly stated
Ac-DEVD-CHO IC50 (nM) Not explicitly stated19.7[1]Not explicitly statedNot explicitly stated

Data compiled from Yoshimori et al., 2007.[1][2]

Signaling Pathways and Experimental Logic

The following diagrams illustrate the role of caspase-3 in the apoptotic cascade and the experimental workflow for using this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) Procaspase-8 Procaspase-8 Death Receptors (e.g., Fas)->Procaspase-8 FADD/DISC Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c BAX/BAK Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cellular Substrates (e.g., PARP) Cellular Substrates (e.g., PARP) Caspase-3->Cellular Substrates (e.g., PARP) Cleavage This compound This compound This compound->Caspase-3 Inhibition Apoptosis Apoptosis Cellular Substrates (e.g., PARP)->Apoptosis

Caption: Apoptotic signaling pathways highlighting the central role of Caspase-3 and the inhibitory action of this compound.

G start Start cell_culture 1. Cell Culture (e.g., Jurkat cells) start->cell_culture treatment_setup 2. Experimental Setup - Control (Vehicle) - Apoptosis Inducer - Inducer + this compound cell_culture->treatment_setup incubation 3. Incubation (Time-course analysis) treatment_setup->incubation harvest 4. Cell Harvesting incubation->harvest assays 5. Apoptosis Assays harvest->assays flow Flow Cytometry (Annexin V/PI) assays->flow caspase_assay Caspase-Glo® 3/7 Assay assays->caspase_assay western Western Blot (Cleaved PARP, Cleaved Caspase-3) assays->western analysis 6. Data Analysis flow->analysis caspase_assay->analysis western->analysis end End analysis->end

Caption: General experimental workflow for studying apoptosis inhibition by this compound.

Experimental Protocols

The following protocols describe the induction of apoptosis and subsequent analysis, incorporating this compound as a specific caspase-3 inhibitor.

Protocol 1: Induction of Apoptosis in Suspension Cells (e.g., Jurkat)

This protocol uses an anti-Fas antibody to induce extrinsic apoptosis, a pathway heavily reliant on caspase activity.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Anti-Fas antibody (e.g., clone DX2)

  • Protein G (for antibody cross-linking, optional but recommended)[4]

  • This compound (reconstituted in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 106 cells/mL in 6-well plates.[5]

  • Pre-treatment with Inhibitor:

    • To the designated wells, add this compound to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for your cell line.

    • To control wells, add an equivalent volume of DMSO.

    • Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Apoptosis Induction:

    • Add anti-Fas antibody (e.g., 100 ng/mL) and Protein G (e.g., 1 µg/mL) to the appropriate wells (both with and without this compound).[4]

    • Leave one set of wells untreated (negative control).

  • Incubation: Incubate the plates for a predetermined time course (e.g., 2, 4, 6 hours) at 37°C in a 5% CO2 incubator.

  • Harvesting:

    • Transfer the cells and media from each well to a 1.5 mL microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • The cell pellets are now ready for downstream analysis as described in Protocol 2.

Protocol 2: Assessment of Apoptosis

A. Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Harvested cell pellets from Protocol 1

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Resuspend the cell pellets in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Expected Outcome: The apoptosis inducer should increase the population of Annexin V-positive cells. Treatment with this compound is expected to significantly reduce this population, demonstrating caspase-3-dependent apoptosis.

B. Caspase-3/7 Activity Assay (Luminescent)

This assay quantitatively measures the activity of executioner caspases.

Materials:

  • Cells cultured in a 96-well plate (as in Protocol 1, but scaled down)

  • Caspase-Glo® 3/7 Assay Reagent[6]

Procedure:

  • After the treatment and incubation period, allow the 96-well plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[6]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.[7]

    • Expected Outcome: Apoptosis induction will lead to a high luminescent signal.[6] In wells pre-treated with this compound, this signal should be significantly attenuated, confirming the inhibition of caspase-3 activity.

C. Western Blotting for Cleaved PARP and Caspase-3

This method provides a qualitative assessment of the cleavage of key apoptotic substrates.

Materials:

  • Harvested cell pellets from Protocol 1

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Expected Outcome: The apoptosis inducer will cause the appearance of cleaved caspase-3 (~17/19 kDa) and the cleaved PARP fragment (~89 kDa).[4] Pre-treatment with this compound should prevent or greatly reduce the cleavage of both proteins.

References

Application Notes and Protocols for Ac-DNLD-CHO in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ac-DNLD-CHO, a potent and selective caspase-3 inhibitor, in the study of neurodegenerative diseases. The provided protocols offer detailed methodologies for in vitro and in vivo applications to assess the neuroprotective potential of this compound.

This compound (Acetyl-Aspartyl-Asparaginyl-Leucyl-Aspartyl-aldehyde) is a rationally designed peptide-based inhibitor that demonstrates high selectivity for caspase-3, a key executioner enzyme in the apoptotic cascade implicated in the pathology of numerous neurodegenerative disorders.[1] Its specificity makes it a valuable tool for dissecting the precise role of caspase-3 in neuronal cell death and for evaluating the therapeutic potential of caspase-3 inhibition.

Data Presentation

The inhibitory activity of this compound against various caspases is summarized below, highlighting its selectivity for caspase-3 compared to the commonly used caspase inhibitor, Ac-DEVD-CHO.

Inhibitor Target Caspase Apparent Inhibition Constant (Kiapp) Reference
This compoundCaspase-30.68 nM[1]
This compoundCaspase-755.7 nM[1]
This compoundCaspase-8>200 nM[1]
This compoundCaspase-9>200 nM[1]
Ac-DEVD-CHOCaspase-30.288 nM[1]
Ac-DEVD-CHOCaspase-74.48 nM[1]
Ac-DEVD-CHOCaspase-80.597 nM[1]
Ac-DEVD-CHOCaspase-91.35 nM[1]

Signaling Pathway

The following diagram illustrates the central role of caspase-3 in the apoptotic signaling cascade, the point of intervention for this compound, and its downstream consequences relevant to neurodegeneration.

G cluster_0 Apoptotic Stimuli cluster_1 Apoptotic Cascade cluster_2 Cellular Consequences Mitochondrial\nDysfunction Mitochondrial Dysfunction Caspase-9\n(Initiator Caspase) Caspase-9 (Initiator Caspase) Mitochondrial\nDysfunction->Caspase-9\n(Initiator Caspase) Oxidative\nStress Oxidative Stress Oxidative\nStress->Caspase-9\n(Initiator Caspase) Neurotoxic\nInsults Neurotoxic Insults Neurotoxic\nInsults->Caspase-9\n(Initiator Caspase) Caspase-3\n(Executioner Caspase) Caspase-3 (Executioner Caspase) Caspase-9\n(Initiator Caspase)->Caspase-3\n(Executioner Caspase) DNA\nFragmentation DNA Fragmentation Caspase-3\n(Executioner Caspase)->DNA\nFragmentation Cytoskeletal\nBreakdown Cytoskeletal Breakdown Caspase-3\n(Executioner Caspase)->Cytoskeletal\nBreakdown Apoptotic\nBody Formation Apoptotic Body Formation Caspase-3\n(Executioner Caspase)->Apoptotic\nBody Formation This compound This compound This compound->Caspase-3\n(Executioner Caspase) Neuronal\nCell Death Neuronal Cell Death Apoptotic\nBody Formation->Neuronal\nCell Death

Caption: Inhibition of Caspase-3 by this compound in the Apoptotic Pathway.

Experimental Protocols

Protocol 1: In Vitro Caspase-3 Activity Assay

This protocol is adapted from standard caspase-3 fluorometric assays and can be used to determine the efficacy of this compound in inhibiting caspase-3 activity in cell lysates.

Materials:

  • Cells of interest (e.g., primary neurons, SH-SY5Y neuroblastoma cells)

  • Apoptosis-inducing agent (e.g., staurosporine, amyloid-beta oligomers)

  • Cell Lysis Buffer (10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)

  • Protease Assay Buffer (20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

  • This compound (stock solution in DMSO)

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 430-460 nm)

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with an apoptosis-inducing agent for the desired time. A vehicle-treated control group should be included.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Caspase-3 Activity Assay:

    • In a 96-well black microplate, add 50 µL of cell lysate per well.

    • Add this compound at various concentrations to the desired wells. Include a no-inhibitor control.

    • Add Protease Assay Buffer to a final volume of 90 µL.

    • Initiate the reaction by adding 10 µL of 200 µM Ac-DEVD-AMC substrate (final concentration 20 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a fluorometric plate reader.

Expected Results: A dose-dependent decrease in fluorescence intensity should be observed in wells treated with this compound, indicating inhibition of caspase-3 activity.

G Induce Apoptosis\nin Cell Culture Induce Apoptosis in Cell Culture Cell Lysis Cell Lysis Induce Apoptosis\nin Cell Culture->Cell Lysis Prepare Reaction Mix\n(Lysate, Buffer) Prepare Reaction Mix (Lysate, Buffer) Cell Lysis->Prepare Reaction Mix\n(Lysate, Buffer) Add this compound\n(Test Concentrations) Add this compound (Test Concentrations) Prepare Reaction Mix\n(Lysate, Buffer)->Add this compound\n(Test Concentrations) Add Caspase-3 Substrate\n(e.g., Ac-DEVD-AMC) Add Caspase-3 Substrate (e.g., Ac-DEVD-AMC) Add this compound\n(Test Concentrations)->Add Caspase-3 Substrate\n(e.g., Ac-DEVD-AMC) Incubate (37°C) Incubate (37°C) Add Caspase-3 Substrate\n(e.g., Ac-DEVD-AMC)->Incubate (37°C) Measure Fluorescence Measure Fluorescence Incubate (37°C)->Measure Fluorescence

Caption: Workflow for In Vitro Caspase-3 Inhibition Assay.
Protocol 2: Neuroprotection Assay in an In Vitro Alzheimer's Disease Model

This protocol, adapted from studies using Ac-DEVD-CHO, evaluates the ability of this compound to protect neurons from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)

  • Aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42)

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • MTT assay kit or other cell viability assay (e.g., LDH assay)

  • Phase-contrast microscope

Procedure:

  • Cell Culture: Plate primary cortical neurons or neuronal cells at a suitable density and allow them to adhere and differentiate.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 2 hours.

  • Induction of Neurotoxicity: Add aggregated Aβ peptide to the cell culture medium to a final concentration known to induce apoptosis (e.g., 5-25 µM).

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment of Neuroprotection:

    • Morphological Analysis: Observe the cells under a phase-contrast microscope for signs of apoptosis (e.g., cell shrinkage, membrane blebbing).

    • Cell Viability Assay: Perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell viability.

Expected Results: Cells pre-treated with this compound are expected to show improved morphology and higher viability compared to cells treated with Aβ alone, demonstrating a neuroprotective effect.

G Culture Primary Neurons\nor Neuronal Cell Line Culture Primary Neurons or Neuronal Cell Line Pre-treat with\nthis compound Pre-treat with This compound Culture Primary Neurons\nor Neuronal Cell Line->Pre-treat with\nthis compound Induce Neurotoxicity\n(e.g., Amyloid-Beta) Induce Neurotoxicity (e.g., Amyloid-Beta) Pre-treat with\nthis compound->Induce Neurotoxicity\n(e.g., Amyloid-Beta) Incubate (24-48h) Incubate (24-48h) Induce Neurotoxicity\n(e.g., Amyloid-Beta)->Incubate (24-48h) Assess Neuroprotection Assess Neuroprotection Incubate (24-48h)->Assess Neuroprotection Morphological Analysis Morphological Analysis Assess Neuroprotection->Morphological Analysis Cell Viability Assay Cell Viability Assay Assess Neuroprotection->Cell Viability Assay

Caption: Workflow for Neuroprotection Assay in an Alzheimer's Model.
Protocol 3: Application in Animal Models of Neurodegenerative Disease

General Considerations for In Vivo Studies:

  • Pharmacokinetics and Bioavailability: The delivery method, dosage, and stability of this compound in vivo need to be determined. Modifications to the peptide may be necessary to improve cell permeability and blood-brain barrier penetration.

  • Route of Administration: Intracerebroventricular (ICV) injection may be required to bypass the blood-brain barrier. Systemic administration routes should be evaluated for efficacy.

  • Toxicity: A thorough toxicological assessment of this compound in the chosen animal model is essential.

Potential Animal Models:

  • Parkinson's Disease Models:

    • 6-OHDA Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra or medial forebrain bundle of rodents leads to the selective degeneration of dopaminergic neurons. This compound could be co-administered or administered prior to the 6-OHDA lesion to assess its neuroprotective effects on dopaminergic neurons.

    • MPTP Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice results in the loss of dopaminergic neurons. This compound could be administered before or during MPTP treatment to evaluate its ability to prevent neuronal loss and subsequent motor deficits.

  • Huntington's Disease Models:

    • 3-NP Model: Systemic administration of 3-nitropropionic acid (3-NP) in rodents induces striatal lesions that mimic some aspects of Huntington's disease pathology. This compound could be tested for its ability to reduce the size of these lesions and improve behavioral outcomes.

    • Transgenic Models: In transgenic mouse models expressing mutant huntingtin (e.g., R6/2, YAC128), this compound could be administered chronically to determine if it can delay disease onset, slow the progression of motor and cognitive deficits, and reduce neuronal loss.

Outcome Measures for In Vivo Studies:

  • Behavioral Assessments: A battery of motor and cognitive tests relevant to the specific disease model should be employed (e.g., rotarod, open field, Morris water maze).

  • Histological and Immunohistochemical Analysis: Post-mortem brain tissue should be analyzed to quantify neuronal survival (e.g., tyrosine hydroxylase staining for dopaminergic neurons in Parkinson's models), caspase-3 activation, and other pathological markers.

  • Biochemical Assays: Brain tissue can be used for biochemical assays to measure levels of neurotransmitters, apoptotic markers, and inflammatory cytokines.

The selective nature of this compound makes it a promising research tool and a potential therapeutic lead for neurodegenerative diseases. The protocols outlined above provide a framework for investigating its efficacy in relevant preclinical models.

References

Application Notes and Protocols for Studying Caspase-3 Mediated Cellular Pathways Using Ac-DNLD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DNLD-CHO is a potent and highly selective, reversible peptide aldehyde inhibitor of caspase-3. Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of key cellular proteins and the morphological changes associated with programmed cell death. The high selectivity of this compound for caspase-3 over other caspases, such as caspase-7, -8, and -9, makes it an invaluable tool for elucidating the specific roles of caspase-3 in cellular signaling pathways. These application notes provide detailed protocols for utilizing this compound to investigate caspase-3-mediated events in various experimental systems.

Data Presentation

The selectivity of a caspase inhibitor is crucial for accurately attributing observed effects to the inhibition of a specific caspase. The following table summarizes the inhibitory activity of this compound in comparison to the commonly used, but less selective, caspase-3 inhibitor Ac-DEVD-CHO.

Table 1: Inhibitory Potency (Kiapp, nM) of this compound and Ac-DEVD-CHO Against Various Caspases

InhibitorCaspase-3Caspase-7Caspase-8Caspase-9
This compound0.6855.7>200>200
Ac-DEVD-CHO0.2884.480.5971.35

Data compiled from scientific literature.[1] Kiapp (apparent inhibition constant) values represent the concentration of the inhibitor required to produce half-maximum inhibition. Lower values indicate greater potency.

Signaling Pathways

Caspase-3 is a central executioner caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][3][4] Understanding these pathways is essential for designing and interpreting experiments using caspase-3 inhibitors.

Caspase3_Activation_Pathways cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) DNA_Damage DNA Damage / Cellular Stress Bcl2_Family Bcl-2 Family Regulation (Bax/Bak, Bcl-2/Bcl-xL) DNA_Damage->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Assembly Caspase9->Apoptosome Active_Caspase9 Activated Caspase-9 Apoptosome->Active_Caspase9 Pro_Caspase3 Pro-caspase-3 Active_Caspase9->Pro_Caspase3 Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Pro-caspase-8 DISC->Caspase8 Active_Caspase8 Activated Caspase-8 Caspase8->Active_Caspase8 Active_Caspase8->Pro_Caspase3 Active_Caspase3 Activated Caspase-3 Pro_Caspase3->Active_Caspase3 Cleavage Cellular_Substrates Cellular Substrates (e.g., PARP, Lamin) Active_Caspase3->Cellular_Substrates Cleavage Ac_DNLD_CHO This compound Ac_DNLD_CHO->Active_Caspase3 Inhibition Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Figure 1: Caspase-3 activation pathways and inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study caspase-3 mediated cellular pathways using this compound.

Caspase-3 Activity Assay (Fluorometric)

This assay measures the enzymatic activity of caspase-3 in cell lysates.

Caspase_Activity_Assay_Workflow Start Start: Treat cells with apoptotic stimulus +/- this compound Harvest Harvest and lyse cells on ice Start->Harvest Quantify Quantify protein concentration (e.g., BCA assay) Harvest->Quantify Prepare_Reaction Prepare reaction mix: - Cell lysate - Assay buffer - Fluorogenic substrate (e.g., Ac-DEVD-AMC) Quantify->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Measure Measure fluorescence (Ex: 380 nm, Em: 460 nm) Incubate->Measure Analyze Analyze data: Compare fluorescence between treated and untreated groups Measure->Analyze

Figure 2: Workflow for a fluorometric caspase-3 activity assay.

Materials:

  • Cells of interest

  • Apoptotic stimulus (e.g., staurosporine, TNF-α)

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaF, 10 mM NaPi, 10 mM NaPPi)

  • Protease inhibitor cocktail

  • Protein quantification assay kit (e.g., BCA)

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Pre-incubate cells with the desired concentration of this compound (typically 1-20 µM) for 1-2 hours. Include a vehicle control (DMSO).

    • Induce apoptosis by adding the apoptotic stimulus and incubate for the desired time.

  • Cell Lysis:

    • Harvest cells (for adherent cells, scrape or trypsinize) and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay or similar method.

  • Caspase-3 Activity Assay:

    • In a 96-well black microplate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Add assay buffer to bring the total volume to 100 µL.

    • Add the caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC) to a final concentration of 20 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (lysate without substrate).

    • Compare the fluorescence intensity of the apoptotic stimulus-treated group with and without this compound to determine the extent of caspase-3 inhibition.

Western Blotting for Cleaved Caspase-3

This method detects the active (cleaved) form of caspase-3.

Materials:

  • Cell lysates (prepared as in the caspase activity assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein from each cell lysate by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Loading Control:

    • Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensity of cleaved caspase-3 and normalize it to the loading control. Compare the levels between different treatment groups.

Immunofluorescence for Activated Caspase-3

This technique allows for the visualization of activated caspase-3 within individual cells.

Materials:

  • Cells grown on coverslips

  • Apoptotic stimulus and this compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against activated caspase-3

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells grown on coverslips with an apoptotic stimulus +/- this compound as described previously.

    • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate the cells with the primary antibody against activated caspase-3 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate with DAPI for 5 minutes to stain the nuclei.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of cells positive for activated caspase-3 in different treatment groups.

Cell Viability Assay

This assay determines the effect of caspase-3 inhibition on cell survival.

Materials:

  • Cells of interest

  • Apoptotic stimulus and this compound

  • Cell viability reagent (e.g., MTT, WST-1, or a kit based on ATP content like CellTiter-Glo®)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Plate cells in a 96-well plate and treat with the apoptotic stimulus +/- this compound as described previously.

  • Viability Measurement:

    • At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Compare the viability of cells treated with the apoptotic stimulus in the presence and absence of this compound to assess the protective effect of caspase-3 inhibition.

Conclusion

This compound is a superior tool for the specific investigation of caspase-3 functions due to its high selectivity. The protocols outlined in these application notes provide a framework for researchers to design and execute experiments aimed at dissecting the intricate roles of caspase-3 in apoptosis and other cellular processes. By combining these methodologies, scientists can gain a deeper understanding of caspase-3-mediated signaling pathways, which is crucial for the development of novel therapeutics targeting these pathways in various diseases.

References

Ac-DNLD-CHO: A Selective Tool for Chemical Knockdown of Caspase-3

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DNLD-CHO is a potent and selective, cell-permeable peptide aldehyde inhibitor of caspase-3.[1] As a key executioner caspase in the apoptotic pathway, caspase-3 represents a critical target for therapeutic intervention in a variety of diseases, including neurodegenerative disorders and conditions marked by excessive programmed cell death. The selective inhibition of caspase-3 by this compound allows for the precise dissection of its role in complex biological systems, making it an invaluable tool for chemical knockdown studies. This document provides detailed application notes and experimental protocols for the use of this compound in research settings.

Mechanism of Action

Caspase-3 is a cysteine-aspartic protease that, once activated, cleaves a specific set of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound acts as a reversible competitive inhibitor by targeting the active site of caspase-3. The aldehyde group of this compound forms a covalent adduct with the catalytic cysteine residue in the caspase-3 active site, thereby blocking its proteolytic activity.

Data Presentation

The inhibitory activity of this compound has been quantified against several key caspase enzymes, demonstrating its high selectivity for caspase-3. The table below summarizes the apparent inhibition constants (Kiapp) and the half-maximal inhibitory concentrations (IC50) for this compound against various caspases. For comparison, data for the commonly used, but less selective, caspase inhibitor Ac-DEVD-CHO is also included.

Inhibitor Target Caspase IC50 (nM) Kiapp (nM)
This compoundCaspase-39.890.68
Caspase-724555.7
Caspase-8>200>200
Caspase-9>200>200
Ac-DEVD-CHOCaspase-34.190.288
Caspase-719.74.48
Caspase-8-0.597
Caspase-9-1.35

Data compiled from published literature.

Mandatory Visualizations

cluster_pathway Caspase-3 Signaling Pathway and Inhibition Apoptotic_Stimuli Apoptotic Stimuli (e.g., UV, Staurosporine) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimuli->Initiator_Caspases Activates Pro_Caspase_3 Pro-caspase-3 (Inactive) Initiator_Caspases->Pro_Caspase_3 Cleaves Active_Caspase_3 Active Caspase-3 Pro_Caspase_3->Active_Caspase_3 Activation Substrate_Cleavage Substrate Cleavage (e.g., PARP) Active_Caspase_3->Substrate_Cleavage Catalyzes Ac_DNLD_CHO This compound Ac_DNLD_CHO->Active_Caspase_3 Inhibits Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Leads to cluster_workflow Experimental Workflow for Caspase-3 Inhibition Assay Cell_Culture 1. Seed and Culture Cells Induce_Apoptosis 2. Induce Apoptosis (e.g., Staurosporine treatment) Cell_Culture->Induce_Apoptosis Add_Inhibitor 3. Add this compound (or vehicle control) Induce_Apoptosis->Add_Inhibitor Incubate 4. Incubate Add_Inhibitor->Incubate Lyse_Cells 5. Lyse Cells Incubate->Lyse_Cells Assay 6. Perform Assay Lyse_Cells->Assay Data_Analysis 7. Data Analysis Assay->Data_Analysis

References

Application Notes & Protocols for In Vivo Ac-DNLD-CHO Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and execution of in vivo experiments utilizing Ac-DNLD-CHO, a selective and potent inhibitor of caspase-3. This document outlines the mechanism of action, detailed experimental protocols, and data interpretation guidelines to facilitate the investigation of apoptosis-related pathologies in animal models.

Introduction to this compound

N-Acetyl-Asp-Asn-Leu-Asp-CHO (this compound) is a synthetic tetrapeptide aldehyde that specifically targets and inhibits caspase-3, a key executioner enzyme in the apoptotic cascade. Its high selectivity makes it a superior tool for dissecting the specific role of caspase-3 in various biological processes, distinguishing its effects from other caspases. By reversibly binding to the active site of caspase-3, this compound effectively blocks the downstream signaling events that lead to programmed cell death.

Mechanism of Action: Caspase-3 Inhibition

This compound functions as a competitive inhibitor of caspase-3. The aldehyde group of the peptide forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-3. This interaction prevents the enzyme from cleaving its natural substrates, such as PARP (Poly ADP-ribose polymerase), thereby halting the apoptotic process.

Caspase3_Pathway Intrinsic Pathway Intrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Extrinsic Pathway Extrinsic Pathway Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Caspase-8->Procaspase-3 Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Activation Substrate Cleavage Substrate Cleavage Caspase-3 (Active)->Substrate Cleavage This compound This compound This compound->Caspase-3 (Active) Inhibition Apoptosis Apoptosis Substrate Cleavage->Apoptosis Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Extrinsic Pathway

Caption: this compound inhibits the activation of Caspase-3, a central executioner of apoptosis.

Experimental Design and Protocols

A well-structured experimental design is paramount for obtaining reproducible and meaningful in vivo data. The following sections provide a general framework and detailed protocols.

Experimental Workflow

experimental_workflow A Animal Model Selection and Acclimatization B Baseline Measurements A->B C Randomization into Treatment Groups B->C D Induction of Apoptosis-Related Pathology (e.g., Ischemia, Toxin Administration) C->D E This compound Administration (or Vehicle Control) D->E F Monitoring and Data Collection (e.g., Behavioral, Physiological) E->F G Endpoint Analysis (Tissue Collection) F->G H Biochemical and Histological Assays G->H I Data Analysis and Interpretation H->I

Caption: A typical workflow for in vivo studies with this compound.

Animal Model and Dosing Considerations

The choice of animal model and the dosing regimen are critical for the success of the study. These should be determined based on the specific research question and the pathophysiology of the disease being investigated.

Table 1: Recommended Starting Doses for this compound in Rodent Models (Note: These are suggested starting points based on studies with similar peptide-based caspase inhibitors and should be optimized for each specific model and experimental condition.)

Animal ModelAdministration RouteSuggested Dose Range (mg/kg)Dosing Frequency
MouseIntraperitoneal (i.p.)1 - 10Single dose or every 12-24 hours
RatIntravenous (i.v.)0.5 - 5Bolus injection or continuous infusion
Protocol 1: In Vivo Administration of this compound

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl)

  • Appropriate syringes and needles (e.g., 27-30 gauge for i.p. in mice)

Preparation of Dosing Solution:

  • Due to the peptide nature of this compound, it is recommended to first dissolve the powder in a minimal amount of sterile DMSO.

  • Once fully dissolved, dilute the solution to the final desired concentration with sterile saline.

  • Important: The final concentration of DMSO in the injected solution should ideally be below 5% to minimize solvent toxicity. Prepare a vehicle control solution with the same final concentration of DMSO in saline.

Intraperitoneal (i.p.) Injection in Mice:

  • Restrain the mouse appropriately, exposing the abdomen.

  • Tilt the mouse slightly head-down to move the abdominal organs cranially.

  • Insert a 27-gauge needle into the lower right quadrant of the abdomen at a 30-45° angle.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.

  • Inject the calculated volume of the this compound solution or vehicle control.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Efficacy and Endpoint Analysis

To assess the in vivo efficacy of this compound, a combination of histological and biochemical assays should be performed on tissues collected at the experimental endpoint.

Protocol 2: TUNEL Assay for Apoptosis Detection in Tissue Sections

Materials:

  • Paraffin-embedded tissue sections (5 µm)

  • Xylene and graded ethanol series

  • Proteinase K

  • TUNEL assay kit (containing TdT enzyme and labeled dUTP)

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) and a final wash in distilled water.

  • Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to retrieve antigenic sites.

  • Equilibration: Wash sections with PBS and then incubate with the kit's equilibration buffer.

  • Labeling: Add the TUNEL reaction mixture (TdT enzyme and fluorescently labeled dUTP) to the sections and incubate in a humidified chamber at 37°C for 1 hour.[1][2][3]

  • Stopping the Reaction: Wash the slides to stop the enzymatic reaction.

  • Counterstaining: Stain the nuclei with DAPI for 5-10 minutes.

  • Mounting and Visualization: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Protocol 3: Caspase-3 Activity Assay from Tissue Homogenates

Materials:

  • Frozen tissue samples

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Tissue Homogenization: Homogenize frozen tissue samples in ice-cold lysis buffer.[4]

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add a standardized amount of protein (e.g., 20-50 µg) from each sample.[4][5]

  • Substrate Addition: Add the fluorogenic caspase-3 substrate to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorometer and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).[4][6][7][8]

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) to determine caspase-3 activity.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner to allow for easy comparison between treatment groups.

Table 2: Example of Quantitative Data Summary for In Vivo Efficacy

Treatment GroupNApoptotic Index (% TUNEL-positive cells)Caspase-3 Activity (RFU/min/mg protein)Functional Outcome (e.g., Infarct Volume in mm³)
Sham81.2 ± 0.315.4 ± 2.10
Vehicle Control1025.6 ± 4.5150.2 ± 18.7120.5 ± 15.3
This compound (1 mg/kg)1015.1 ± 3.275.8 ± 10.585.2 ± 12.1
This compound (5 mg/kg)108.4 ± 2.1 35.1 ± 5.945.7 ± 8.9**
Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Interpretation of Results: A significant reduction in the apoptotic index and caspase-3 activity in the this compound treated groups compared to the vehicle control would indicate successful target engagement and a potential therapeutic effect. This should correlate with an improvement in the functional outcome measure specific to the disease model.

Safety and Toxicity: It is crucial to monitor animals for any signs of toxicity, including changes in weight, behavior, and overall health. At the endpoint, major organs should be collected for histological examination to assess any potential off-target effects.

Disclaimer: The provided protocols and dosing information are intended as a guide. Researchers should optimize these protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.

References

Measuring the Inhibitory Effect of Ac-DNLD-CHO on Caspase-3 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3, a key executioner caspase in the apoptotic pathway, represents a significant therapeutic target for a multitude of diseases characterized by excessive cell death, including neurodegenerative disorders and ischemia-reperfusion injuries. The development of potent and selective caspase-3 inhibitors is a critical area of research. Ac-DNLD-CHO is a novel tetrapeptide aldehyde inhibitor designed for high potency and selectivity towards caspase-3.[1][2] This document provides detailed application notes and protocols for measuring the inhibitory effect of this compound on caspase-3 activity, intended for researchers, scientists, and professionals in drug development.

This compound was identified through a computational screening approach and has demonstrated superior selectivity for caspase-3 over other caspases, such as caspase-7, -8, and -9.[1] Its mechanism of inhibition involves the aldehyde group interacting with the active site cysteine of the caspase. The selectivity is attributed to specific interactions between the Asn (N) and Leu (L) residues of the inhibitor and the S3 and S2 subsites of caspase-3, respectively.[1][2][3]

These protocols describe two common methods for assessing caspase-3 activity: a fluorometric assay and a colorimetric assay. Both methods are adaptable for use with purified recombinant caspase-3 or cell lysates.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables provide a clear structure for presenting such quantitative data.

Table 1: Inhibitory Potency of this compound against Caspase-3

InhibitorTarget EnzymeIC50 (nM)Apparent Ki (nM)
This compoundCaspase-39.890.68
Ac-DEVD-CHO (Control)Caspase-34.190.29

Data based on in vitro assays with recombinant human caspase-3.[1]

Table 2: Selectivity Profile of this compound against Various Caspases

InhibitorCaspase-3 (Kiapp, nM)Caspase-7 (Kiapp, nM)Caspase-8 (Kiapp, nM)Caspase-9 (Kiapp, nM)
This compound0.6855.7>200>200
Ac-DEVD-CHO0.294.480.601.35

This table highlights the approximately 80-fold selectivity of this compound for caspase-3 over caspase-7.[1]

Experimental Protocols

I. Fluorometric Assay for Caspase-3 Inhibition

This protocol is based on the cleavage of a fluorogenic substrate, such as N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), by caspase-3, which releases the fluorescent AMC molecule.[4][5][6][7]

A. Materials and Reagents

  • Recombinant human caspase-3

  • This compound

  • Ac-DEVD-CHO (as a positive control inhibitor)[6][8]

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)[5][7]

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • DMSO (for dissolving inhibitors)

  • Black 96-well microplate[9]

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)[4][5][7]

B. Experimental Procedure

  • Prepare Reagents:

    • Prepare a stock solution of this compound and Ac-DEVD-CHO in DMSO.

    • Prepare serial dilutions of the inhibitors in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).

    • Prepare the caspase-3 substrate solution in Assay Buffer.

    • Dilute the recombinant caspase-3 in cold Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of Assay Buffer to each well of a black 96-well plate.

    • Add 10 µL of the diluted inhibitor (this compound or Ac-DEVD-CHO) or DMSO (for the no-inhibitor control) to the respective wells.

    • Add 20 µL of diluted recombinant caspase-3 to each well.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the caspase-3 substrate solution to each well.

    • Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C using a fluorescence microplate reader.

C. Data Analysis

  • Plot the fluorescence intensity versus time for each inhibitor concentration.

  • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration.

  • Plot the percentage of caspase-3 inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

II. Colorimetric Assay for Caspase-3 Inhibition

This protocol utilizes a colorimetric substrate, such as Ac-DEVD-pNA (p-nitroanilide), which releases a yellow chromophore (pNA) upon cleavage by caspase-3.[4][8][10][11][12][13]

A. Materials and Reagents

  • Recombinant human caspase-3

  • This compound

  • Ac-DEVD-CHO (as a positive control inhibitor)[8]

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)[8][10][13]

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4)

  • DMSO (for dissolving inhibitors)

  • Clear 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm[4][11][12]

B. Experimental Procedure

  • Prepare Reagents:

    • Prepare stock solutions and serial dilutions of the inhibitors as described in the fluorometric assay protocol.

    • Prepare the caspase-3 substrate solution in Assay Buffer.

    • Dilute the recombinant caspase-3 in cold Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of cell lysate or purified caspase-3 to each well of a 96-well plate.

    • Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.

    • Add 5 µL of the inhibitor (this compound or Ac-DEVD-CHO) or DMSO to the appropriate wells.

    • Incubate at 37°C for 10-15 minutes.

    • Add 5 µL of the 4 mM DEVD-pNA substrate to a final concentration of 200 µM.[10][13]

    • Incubate the plate at 37°C for 1-2 hours.[11][13]

    • Measure the absorbance at 405 nm using a microplate reader.

C. Data Analysis

  • Subtract the absorbance of the blank (no enzyme) from all readings.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value as described for the fluorometric assay.

Mandatory Visualizations

Caspase3_Inhibition_Pathway Apoptotic_Stimulus Apoptotic Stimulus Procaspase3 Procaspase-3 (Inactive) Apoptotic_Stimulus->Procaspase3 Initiator Caspases Active_Caspase3 Active Caspase-3 Procaspase3->Active_Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Active_Caspase3->Substrates Cleavage Cleaved_Substrates Cleaved Substrates Substrates->Cleaved_Substrates Apoptosis Apoptosis Cleaved_Substrates->Apoptosis Ac_DNLD_CHO This compound Ac_DNLD_CHO->Active_Caspase3 Inhibition

Caption: Signaling pathway of caspase-3 activation and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Inhibitor dilutions, Enzyme, Substrate) Add_Reagents Add Reagents to 96-well Plate (Buffer, Inhibitor, Enzyme) Reagent_Prep->Add_Reagents Pre_incubation Pre-incubate (37°C, 10-15 min) Add_Reagents->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate and Measure (Fluorometric or Colorimetric Reading) Add_Substrate->Incubation Calculate_Inhibition Calculate % Inhibition Incubation->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: General workflow for measuring caspase-3 inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ac-DNLD-CHO for Caspase-3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Ac-DNLD-CHO, a selective caspase-3 inhibitor. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to optimize your caspase-3 inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other caspase-3 inhibitors like Ac-DEVD-CHO?

This compound is a synthetic tetrapeptide aldehyde that acts as a potent and highly selective inhibitor of caspase-3. Its design is based on a computational screening method to identify an optimal recognition sequence for caspase-3.[1] While the commonly used inhibitor, Ac-DEVD-CHO, effectively inhibits caspase-3, it also shows significant cross-reactivity with other caspases, such as caspase-7, -8, and -9.[1] this compound, in contrast, exhibits markedly higher selectivity for caspase-3, making it a more precise tool for studying the specific roles of this enzyme in apoptosis and other cellular processes.[1]

Q2: What is the mechanism of action of this compound?

This compound is a reversible, competitive inhibitor. The aldehyde group of this compound interacts with the active site cysteine of caspase-3, effectively blocking its proteolytic activity.[2]

Q3: How should I reconstitute and store this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[3] To prepare a stock solution, reconstitute the peptide in sterile, anhydrous dimethyl sulfoxide (DMSO).[4] Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4] For short-term storage of a few days, the reconstituted inhibitor can be kept at 4°C.[3]

Q4: What is the recommended working concentration for this compound?

The optimal concentration of this compound depends on the experimental setup.

  • In Vitro Enzymatic Assays: For assays using purified or recombinant caspase-3, a concentration range of 10 nM to 200 nM is a good starting point for observing significant inhibition. The reported IC50 value for this compound against caspase-3 is approximately 9.89 nM.[1]

  • Cell-Based Assays: For cell culture experiments, a higher concentration is typically required to ensure sufficient cell permeability and intracellular concentration. A starting range of 10 µM to 50 µM is recommended. However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q5: Is this compound toxic to cells?

Like many peptide-based inhibitors, this compound can exhibit cytotoxicity at high concentrations. It is essential to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic working concentration range for your specific cell line and treatment duration.

Troubleshooting Guide

Problem Possible Cause Solution
No or low inhibition of caspase-3 activity Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh aliquots of this compound from a new lyophilized stock. Ensure proper storage at -20°C or -80°C.
Incorrect inhibitor concentration: Calculation error or insufficient concentration for the amount of active caspase-3.Verify calculations and perform a titration experiment to determine the optimal inhibitor concentration.
Inhibitor precipitation: Low solubility in the final assay buffer.Ensure the final DMSO concentration in the assay is sufficient to maintain inhibitor solubility (typically ≤1%). Prepare fresh dilutions from the stock solution.
Inconsistent results between experiments Variability in inhibitor stock: Inconsistent aliquoting or degradation over time.Use freshly prepared or properly stored single-use aliquots for each experiment.
Variability in caspase-3 activity: Differences in cell health, passage number, or induction of apoptosis.Standardize cell culture conditions and apoptosis induction protocols. Always include positive and negative controls.
High background signal in the assay Substrate degradation: Spontaneous breakdown of the fluorogenic or colorimetric substrate.Prepare fresh substrate solution for each experiment and protect it from light.
Non-specific enzyme activity: Other proteases in the cell lysate may cleave the substrate.Use a more specific caspase-3 substrate if available. Include a control with a broad-spectrum protease inhibitor cocktail (caspase-3 inhibitor excluded).
Apparent off-target effects High inhibitor concentration: Using an excessively high concentration of this compound may lead to inhibition of other caspases (e.g., caspase-7).Perform a dose-response experiment to find the lowest effective concentration that specifically inhibits caspase-3.
Cellular stress response: The inhibitor or vehicle (DMSO) may be inducing a cellular stress response.Test the effect of the vehicle alone on the cells. Lower the inhibitor concentration and/or the final DMSO concentration.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound vs. Ac-DEVD-CHO against various caspases.

InhibitorCaspase-3Caspase-7Caspase-8Caspase-9
This compound IC50 (nM) 9.89[1]245[1]>200[1]>200[1]
This compound Kiapp (nM) 0.68[1]55.7[1]>200[1]>200[1]
Ac-DEVD-CHO IC50 (nM) 4.19[1]19.7[1]--
Ac-DEVD-CHO Kiapp (nM) 0.288[1]4.48[1]0.597[1]1.35[1]

IC50: Half maximal inhibitory concentration. Kiapp: Apparent inhibition constant.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (In Vitro Enzymatic Assay)

This protocol describes how to perform a dose-response experiment to determine the IC50 of this compound for purified active caspase-3.

Materials:

  • Active human recombinant caspase-3

  • This compound

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

  • DMSO

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a series of dilutions of this compound in assay buffer ranging from 1 nM to 1 µM. Also, prepare a vehicle control (DMSO in assay buffer).

  • Prepare caspase-3 solution: Dilute the active caspase-3 in assay buffer to the recommended concentration.

  • Assay setup: In a 96-well plate, add 50 µL of each this compound dilution or vehicle control to triplicate wells.

  • Add caspase-3: Add 25 µL of the diluted caspase-3 to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Add substrate: Add 25 µL of the caspase-3 substrate to each well to initiate the reaction.

  • Measure signal: Immediately begin reading the plate in a microplate reader at the appropriate wavelength (405 nm for pNA, Ex/Em = 380/460 nm for AMC). Take readings every 5 minutes for 30-60 minutes.

  • Data analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Inhibition of Caspase-3 in a Cell-Based Assay

This protocol provides a general workflow for using this compound to inhibit caspase-3 activity in cultured cells.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • This compound stock solution in DMSO

  • Cell culture medium

  • Caspase-3 activity assay kit (cell-based)

  • Cell lysis buffer (provided in the assay kit or prepared separately)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell seeding: Seed cells in a 96-well plate at a density that will be approximately 70-80% confluent at the time of the experiment.

  • Pre-treatment with inhibitor: Add varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) to the cells. Incubate for 1-2 hours.

  • Induction of apoptosis: Add the apoptosis-inducing agent to the wells (except for the negative control wells).

  • Incubation: Incubate the plate for the time required to induce apoptosis (this should be determined empirically for your cell line and inducer).

  • Cell lysis: Lyse the cells according to the caspase-3 activity assay kit protocol.

  • Caspase-3 activity measurement: Perform the caspase-3 activity assay on the cell lysates as per the kit instructions.

  • Data analysis: Compare the caspase-3 activity in the inhibitor-treated, apoptosis-induced cells to the activity in the apoptosis-induced cells treated with vehicle control. Determine the concentration of this compound that effectively inhibits caspase-3 activity.

Visualizations

Caspase_3_Activation_Pathway Simplified Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Active Caspase-3 Caspase9->Caspase3 Procaspase3 Procaspase-3 Procaspase3->Caspase9 Substrates Cellular Substrates (e.g., PARP, lamins) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis AcDNLDCHO This compound AcDNLDCHO->Caspase3 Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay invitro_start Prepare Reagents (Enzyme, Inhibitor, Substrate) invitro_titration Perform Inhibitor Titration invitro_start->invitro_titration invitro_read Measure Activity invitro_titration->invitro_read invitro_analysis Calculate IC50 invitro_read->invitro_analysis cell_seed Seed Cells cell_pretreat Pre-treat with This compound cell_seed->cell_pretreat cell_induce Induce Apoptosis cell_pretreat->cell_induce cell_lyse Lyse Cells cell_induce->cell_lyse cell_assay Perform Caspase-3 Activity Assay cell_lyse->cell_assay cell_analysis Determine Effective Concentration cell_assay->cell_analysis Troubleshooting_Logic Troubleshooting Logic for Ineffective Inhibition start Problem: No/Low Inhibition check_inhibitor Is the inhibitor properly stored and freshly diluted? start->check_inhibitor inhibitor_yes Yes check_inhibitor->inhibitor_yes Yes inhibitor_no No check_inhibitor->inhibitor_no No check_concentration Is the concentration appropriate for the assay type? inhibitor_yes->check_concentration replace_inhibitor Action: Use new/properly stored inhibitor inhibitor_no->replace_inhibitor concentration_yes Yes check_concentration->concentration_yes Yes concentration_no No check_concentration->concentration_no No check_controls Are positive/negative controls working as expected? concentration_yes->check_controls optimize_concentration Action: Perform a dose-response experiment concentration_no->optimize_concentration controls_yes Yes check_controls->controls_yes Yes controls_no No check_controls->controls_no No further_investigation Further Investigation: Consider off-target effects or cell-specific issues controls_yes->further_investigation troubleshoot_assay Action: Troubleshoot the assay setup (enzyme activity, substrate, buffer) controls_no->troubleshoot_assay

References

Troubleshooting off-target effects of Ac-DNLD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ac-DNLD-CHO, a potent and selective caspase-3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic tetrapeptide aldehyde that acts as a potent and selective inhibitor of caspase-3.[1][2] Its design was based on a computational screening system to identify a peptide sequence with high affinity and specificity for caspase-3.[1] The primary target of this compound is caspase-3, a key executioner caspase in the apoptotic pathway.[1][3]

Q2: How does this compound compare to other caspase-3 inhibitors like Ac-DEVD-CHO?

This compound exhibits comparable potency to the well-known caspase-3 inhibitor Ac-DEVD-CHO. However, this compound demonstrates significantly higher selectivity for caspase-3 over other caspases, such as caspase-7, -8, and -9.[1][2] In contrast, Ac-DEVD-CHO inhibits caspases-3, -7, -8, and -9 with similar potencies.[1] This makes this compound a more suitable tool for specifically investigating the role of caspase-3.

Q3: What are the known off-target effects of this compound?

The primary known off-target of this compound is caspase-7.[1] However, its inhibitory activity against caspase-7 is substantially lower (approximately 80-fold less selective) than its activity against caspase-3.[1] It shows very low to no inhibitory activity against caspase-8 and caspase-9.[1][2]

Q4: How can I be sure that the observed effects in my experiment are due to caspase-3 inhibition and not off-target effects?

To confirm that the observed cellular effects are due to specific inhibition of caspase-3, it is crucial to include proper controls in your experimental design. This can include:

  • Using a structurally different caspase-3 inhibitor: Comparing the effects of this compound with another specific caspase-3 inhibitor can help confirm that the phenotype is not due to a unique off-target effect of this compound.

  • Employing a less selective inhibitor as a comparator: Using a broad-spectrum caspase inhibitor like Ac-DEVD-CHO or a pan-caspase inhibitor like Z-VAD-FMK can help differentiate between a general caspase-dependent effect and a specific caspase-3-dependent one.[4][5][6]

  • Genetic knockdown or knockout of caspase-3: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate caspase-3 expression. If the phenotype observed with this compound is absent in caspase-3 deficient cells, it strongly suggests the effect is on-target.

  • Performing dose-response experiments: A clear dose-dependent effect of this compound that correlates with its known IC50 for caspase-3 is indicative of on-target activity.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No inhibition of apoptosis observed. 1. Insufficient inhibitor concentration: The concentration of this compound may be too low to effectively inhibit caspase-3 in your specific cell type or experimental conditions. 2. Timing of inhibitor addition: The inhibitor might be added too late in the apoptotic process, after caspase-3 has already been activated and has cleaved its substrates. 3. Cell permeability issues: The inhibitor may not be efficiently entering the cells. 4. Apoptosis is caspase-3 independent: The induced cell death pathway in your model may not involve caspase-3.1. Perform a dose-response curve: Titrate this compound to determine the optimal concentration for your system. Start with a concentration around the known IC50 (e.g., 10 nM) and test a range of higher concentrations. 2. Optimize the timing of inhibitor addition: Add this compound prior to or concurrently with the apoptotic stimulus. 3. Consult literature for your cell type: Check for published protocols or known issues with peptide inhibitor permeability in your specific cells. Some inhibitors may require specific delivery agents. 4. Confirm caspase-3 activation: Use a fluorescent substrate assay or Western blotting for cleaved caspase-3 to verify that your apoptotic stimulus indeed activates caspase-3.
Inconsistent results between experiments. 1. Inhibitor degradation: Improper storage or handling of this compound can lead to its degradation. 2. Variability in cell culture: Differences in cell passage number, density, or health can affect the cellular response to the inhibitor and apoptotic stimulus.1. Properly store the inhibitor: Store this compound as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C and avoid repeated freeze-thaw cycles.[7] 2. Standardize cell culture protocols: Use cells within a consistent passage number range, seed at a consistent density, and ensure cells are healthy before starting the experiment.
Observed effects may be due to caspase-7 inhibition. Off-target inhibition: Although less potent, this compound can inhibit caspase-7 at higher concentrations.1. Use the lowest effective concentration: Based on your dose-response experiments, use the lowest concentration of this compound that gives a maximal on-target effect to minimize off-target inhibition. 2. Use a caspase-7 specific inhibitor as a control: If available, use a specific caspase-7 inhibitor to determine if a similar phenotype is observed. 3. Employ genetic controls: Use siRNA or shRNA to specifically knock down caspase-3 or caspase-7 to dissect their individual roles.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against various caspases compared to Ac-DEVD-CHO.

InhibitorTarget CaspaseIC50 (nM)Apparent Ki (nM)
This compound Caspase-39.890.68
Caspase-724555.7
Caspase-8>200>200
Caspase-9>200>200
Ac-DEVD-CHO Caspase-34.190.288
Caspase-719.74.48
Caspase-8-0.597
Caspase-9-1.35

Data sourced from Yoshimori et al., 2007.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

  • Treatment: Pre-incubate the cells with the different concentrations of this compound for 1-2 hours before adding your apoptotic stimulus. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (stimulus alone).

  • Induction of Apoptosis: Add the apoptotic stimulus to the appropriate wells.

  • Incubation: Incubate for a predetermined time, sufficient to induce a measurable apoptotic response.

  • Apoptosis Assay: Measure apoptosis using a standard method such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase-3 activity assay using a fluorogenic substrate (e.g., Ac-DEVD-AMC).

  • Data Analysis: Plot the percentage of apoptotic cells or caspase-3 activity against the concentration of this compound to determine the IC50 in your system. The optimal concentration for subsequent experiments should be the lowest concentration that gives a maximal inhibitory effect.

Protocol 2: Confirming On-Target Specificity using Western Blotting

  • Experimental Setup: Treat cells with:

    • Vehicle control

    • Apoptotic stimulus alone

    • Apoptotic stimulus + optimal concentration of this compound

    • Apoptotic stimulus + a control inhibitor (e.g., Ac-DEVD-CHO)

  • Cell Lysis: After the incubation period, harvest the cells and prepare protein lysates using a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for cleaved caspase-3. It is also recommended to probe for cleaved PARP, a downstream substrate of caspase-3.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • As a loading control, probe the same membrane for a housekeeping protein such as GAPDH or β-actin.

  • Analysis: A successful on-target effect will show a significant reduction in the levels of cleaved caspase-3 and cleaved PARP in the cells treated with this compound compared to the cells treated with the apoptotic stimulus alone.

Visualizations

Caspase3_Activation_Pathway Simplified Caspase-3 Activation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Pro-Caspase-8 Pro-Caspase-8 Death Receptors (Fas, TNFR)->Pro-Caspase-8 recruits & activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 recruits & activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes This compound This compound This compound->Caspase-3 inhibits Pro-Caspase-3->Caspase-3 cleavage

Caption: Overview of extrinsic and intrinsic apoptosis pathways leading to Caspase-3 activation.

Troubleshooting_Workflow Troubleshooting Workflow for this compound start Experiment with this compound decision1 Expected Inhibition Observed? start->decision1 outcome_success Proceed with further experiments decision1->outcome_success Yes outcome_fail No/Low Inhibition decision1->outcome_fail No decision3 Concerned about Off-Target Effects? outcome_success->decision3 check_conc Optimize Concentration (Dose-Response) outcome_fail->check_conc check_time Optimize Timing of Addition check_conc->check_time check_casp3 Confirm Caspase-3 Activation (Western/Assay) check_time->check_casp3 decision2 Is Inhibition Now Observed? check_casp3->decision2 decision2->outcome_success Yes pathway_issue Apoptosis may be Caspase-3 independent decision2->pathway_issue No decision3->outcome_success No control_exp Perform Control Experiments decision3->control_exp Yes control_list - Use lowest effective dose - Use alternative inhibitors - Genetic knockdown (siRNA) control_exp->control_list

Caption: A logical workflow for troubleshooting common issues with this compound experiments.

References

Ac-DNLD-CHO stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-DNLD-CHO, a potent and selective inhibitor of Caspase-3 and Caspase-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as Ac-Asp-Asn-Leu-Asp-CHO, is a synthetic tetrapeptide aldehyde that acts as a reversible inhibitor of Caspase-3 and Caspase-7.[1] Its primary application is in the study of apoptosis, or programmed cell death, where it can be used to investigate the roles of these specific caspases in various cellular processes.

Q2: How should I store this compound upon receipt?

A2: For long-term stability, lyophilized this compound should be stored at -20°C. When stored correctly, the lyophilized powder is expected to be stable for an extended period. For Ac-DEVD-CHO, a similar compound, a stability of at least one year is guaranteed when stored as recommended.[2]

Q3: How do I reconstitute this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, reconstitute the lyophilized powder in high-quality, anhydrous DMSO. For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. It is recommended to prepare fresh stock solutions before use.

Q4: How stable is this compound in a DMSO stock solution?

Q5: Can I store the reconstituted this compound at 4°C?

A5: It is not recommended to store reconstituted this compound at 4°C for extended periods. For short-term storage (a few days), 4°C might be acceptable, but for longer durations, freezing at -20°C or -80°C is crucial to maintain the integrity of the compound.

Q6: My reconstituted this compound was accidentally left at room temperature. Is it still usable?

A6: The stability of this compound at room temperature in solution is not well-documented. Aldehydes can be susceptible to oxidation and other forms of degradation. It is recommended to perform a small-scale positive control experiment to verify the activity of the inhibitor before proceeding with critical experiments.

Stability and Storage Best Practices

To ensure the optimal performance and longevity of your this compound inhibitor, please adhere to the following storage and handling guidelines.

FormStorage TemperatureRecommended DurationNotes
Lyophilized Powder -20°CAt least 1 yearStore in a desiccator to protect from moisture.
DMSO Stock Solution -20°C or -80°CUp to 1-2 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or reduced inhibition of caspase activity Inhibitor degradation: Improper storage or handling of this compound.- Ensure the lyophilized powder has been stored correctly at -20°C.- Prepare a fresh stock solution from the lyophilized powder.- Avoid multiple freeze-thaw cycles of the stock solution.- Perform a positive control experiment with a known active caspase-3/7 to confirm inhibitor activity.
Incorrect inhibitor concentration: Calculation error or inaccurate pipetting.- Double-check all calculations for preparing the stock and working solutions.- Use calibrated pipettes for accurate volume measurements.
Assay conditions are not optimal: pH, temperature, or buffer composition issues.- Verify that the assay buffer pH is within the optimal range for caspase activity (typically pH 7.2-7.5).- Ensure the incubation temperature is appropriate for the assay (usually 37°C).
High background signal in the assay Non-specific substrate cleavage: Other proteases in the cell lysate are active.- Include a broad-spectrum protease inhibitor cocktail (without EDTA if using a metal-dependent protease assay) in your lysis buffer.- Run a control with the inhibitor and substrate but without the cell lysate to check for auto-cleavage of the substrate.
Contaminated reagents: Buffers or other reagents may be contaminated.- Use fresh, high-quality reagents and sterile techniques to prepare all solutions.
Inconsistent results between experiments Variability in cell culture: Differences in cell density, passage number, or health.- Maintain consistent cell culture conditions, including seeding density and passage number.- Ensure cells are healthy and in the exponential growth phase before inducing apoptosis.
Inconsistent timing of apoptosis induction and sample collection. - Standardize the timing of all experimental steps, from the induction of apoptosis to the collection and processing of cell lysates.

Experimental Protocols

Protocol 1: Caspase-3 Activity Assay using a Fluorogenic Substrate

This protocol provides a general guideline for measuring Caspase-3 activity in cell lysates using a fluorogenic substrate such as Ac-DEVD-AMC.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • This compound

  • Caspase assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Cell lysis buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, 130 mM NaCl, 1% Triton X-100, pH 7.5)

  • Fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Treatment: Seed cells in a culture plate and treat with an apoptosis-inducing agent at the desired concentration and for the appropriate duration. Include an untreated control group.

  • Cell Lysis:

    • For adherent cells, wash with PBS and then add ice-cold lysis buffer.

    • For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend in ice-cold lysis buffer.

    • Incubate on ice for 10-20 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well black microplate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Bring the volume in each well to 100 µL with caspase assay buffer.

    • To a set of wells containing lysate from apoptotic cells, add this compound to a final concentration of 10-100 nM to serve as an inhibition control.

    • Include a blank control with lysis buffer only.

  • Reaction Initiation: Add the fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well to a final concentration of 50 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

Protocol 2: Induction of Apoptosis for Caspase Activity Analysis

This protocol describes a general method for inducing apoptosis in a cell culture to prepare lysates for caspase activity assays.

Materials:

  • Jurkat cells (or other cell line of interest)

  • RPMI-1640 medium supplemented with 10% FBS

  • Staurosporine (or other apoptosis-inducing agent)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS to a density of approximately 1 x 10^6 cells/mL.

  • Apoptosis Induction: Treat the cells with staurosporine at a final concentration of 1 µM.

  • Incubation: Incubate the cells for 3-4 hours at 37°C in a 5% CO2 incubator.

  • Cell Harvesting:

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with ice-cold PBS.

    • Centrifuge again and discard the supernatant.

  • Cell Lysis: Proceed with the cell lysis protocol as described in the Caspase-3 Activity Assay protocol.

Signaling Pathways and Workflows

The following diagrams illustrate the caspase signaling pathway and a typical experimental workflow for using this compound.

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 activation Procaspase3_7 Procaspase-3/7 Caspase8->Procaspase3_7 activation Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruitment Caspase9 Caspase-9 Procaspase9->Caspase9 activation Caspase9->Procaspase3_7 activation Caspase3_7 Caspase-3/7 Procaspase3_7->Caspase3_7 Cellular_Substrates Cellular Substrates (e.g., PARP) Caspase3_7->Cellular_Substrates cleavage Ac_DNLD_CHO This compound Ac_DNLD_CHO->Caspase3_7 inhibition Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: Caspase signaling pathways leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute this compound in DMSO Treat_with_Inhibitor Treat with this compound Reconstitute->Treat_with_Inhibitor Prepare_Cells Prepare Cell Culture Induce_Apoptosis Induce Apoptosis Prepare_Cells->Induce_Apoptosis Induce_Apoptosis->Treat_with_Inhibitor Lyse_Cells Lyse Cells Treat_with_Inhibitor->Lyse_Cells Caspase_Assay Perform Caspase-3/7 Assay Lyse_Cells->Caspase_Assay Data_Analysis Analyze and Interpret Data Caspase_Assay->Data_Analysis

Caption: A typical experimental workflow for using this compound.

References

How to improve the solubility of Ac-DNLD-CHO for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using the caspase-3 inhibitor, Ac-DNLD-CHO, in their experiments.

Troubleshooting Guide: Improving Solubility of this compound

Researchers may encounter solubility issues with this compound, a synthetic peptide aldehyde. The following guide provides a systematic approach to overcoming these challenges.

Problem: this compound is not dissolving or is forming a precipitate.

The solubility of a peptide is influenced by its amino acid sequence, overall charge, and the solvent used. This compound has the sequence Ac-Asp-Asn-Leu-Asp-CHO. At a neutral pH, the two aspartic acid residues will be negatively charged, and the N-terminus will be acetylated (neutral), while the C-terminal aldehyde is also neutral. This gives the peptide an overall negative charge, suggesting solubility in aqueous solutions. However, the presence of the hydrophobic amino acid Leucine can sometimes lead to poor solubility in purely aqueous buffers.

Step-by-Step Troubleshooting Protocol:

  • Initial Solubility Test: Before dissolving the entire stock of your peptide, it is highly recommended to test the solubility of a small amount first.[1]

  • Solvent Selection: Based on available data and the peptide's characteristics, a few solvents are recommended. Always use high-purity, sterile solvents.

    • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.

    • Alternative Solvents: If DMSO is not compatible with your experimental system, other organic solvents like N,N-Dimethylformamide (DMF) can be considered. For some applications, direct dissolution in an aqueous buffer might be attempted, although this is less likely to be successful at high concentrations.

  • Reconstitution Protocol:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

    • Gently vortex or sonicate the vial to aid dissolution.[1] Sonication can help break up aggregates and improve solubility.[1][2]

  • Working Solution Preparation:

    • Once the stock solution in an organic solvent is prepared, it can be diluted into the desired aqueous experimental buffer (e.g., PBS, Tris buffer).

    • Crucial Step: Add the stock solution dropwise to the aqueous buffer while gently vortexing. This gradual dilution helps to prevent the peptide from precipitating out of the solution.[3]

  • If Precipitation Occurs:

    • Gentle Warming: Warm the solution briefly to 37-40°C.[4] Do not overheat, as this can degrade the peptide.

    • pH Adjustment: Since this compound is an acidic peptide, slightly increasing the pH of the aqueous buffer (e.g., to pH 7.5-8.0) may improve its solubility.[2][4] This can be achieved by adding a small amount of a dilute basic solution like sodium hydroxide.

    • Sonication: A brief sonication of the final diluted solution can also help to redissolve any precipitate that may have formed.[1][2]

Quantitative Solubility Data:

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventReported Solubility
Water1 mg/mL
DMSO5 mg/mL

Data sourced from available chemical supplier information.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (lyophilized powder, Molecular Weight: 501.49 g/mol )

    • Dimethyl sulfoxide (DMSO), molecular biology grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required volume of DMSO to add to your vial of this compound to achieve a 10 mM concentration. For example, for 1 mg of this compound:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      • Volume (µL) = ((0.001 g / 501.49 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 199.4 µL

    • Allow the vial of lyophilized this compound to reach room temperature.

    • Add the calculated volume of DMSO to the vial.

    • Cap the vial and vortex gently until the powder is completely dissolved. A brief sonication can be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of caspase-3.[5] Caspase-3 is a key executioner caspase in the apoptotic signaling pathway.[6][7] By binding to the active site of caspase-3, this compound prevents it from cleaving its downstream substrates, thereby blocking the progression of apoptosis.

Q2: How should I store my this compound?

A2: Lyophilized this compound should be stored at -20°C. Once reconstituted into a stock solution, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My this compound precipitated when I diluted it into my aqueous buffer. What should I do?

A3: This is a common issue when diluting a peptide from an organic stock solution into an aqueous buffer. Please refer to the troubleshooting guide above. Key steps to try are:

  • Ensure you are adding the DMSO stock solution dropwise to the buffer while mixing.

  • Try gentle warming or sonication of the final solution.

  • Consider slightly increasing the pH of your aqueous buffer.

Q4: Can you provide a diagram of the caspase-3 signaling pathway?

A4: The following diagram illustrates the central role of Caspase-3 in both the intrinsic and extrinsic apoptosis pathways.

Caspase3_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 activates Caspase-3 (Executioner) Caspase-3 (Executioner) Caspase-8->Caspase-3 (Executioner) activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 (Executioner) activates Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis executes This compound This compound This compound->Caspase-3 (Executioner) inhibits

Caption: Caspase-3 activation in apoptosis pathways.

Q5: Can you illustrate the logical workflow for troubleshooting solubility issues?

A5: This workflow diagram outlines the decision-making process for dissolving this compound.

Solubility_Workflow start Start: Dissolve this compound test_solubility Perform small-scale solubility test? start->test_solubility dissolve_dmso Dissolve in DMSO to make stock solution test_solubility->dissolve_dmso Yes dissolve_all Dissolve entire sample test_solubility->dissolve_all No (Not Recommended) dilute_aqueous Dilute dropwise into aqueous buffer dissolve_dmso->dilute_aqueous check_precipitate Precipitate formed? dilute_aqueous->check_precipitate troubleshoot Troubleshoot: - Gentle warming - Sonication - Adjust pH check_precipitate->troubleshoot Yes solution_ready Solution ready for experiment check_precipitate->solution_ready No troubleshoot->solution_ready dissolve_all->dilute_aqueous

Caption: Workflow for dissolving this compound.

References

Addressing Ac-DNLD-CHO cytotoxicity in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-DNLD-CHO. This guide provides troubleshooting advice and answers to frequently asked questions regarding cytotoxicity observed in long-term studies, particularly with Chinese Hamster Ovary (CHO) cells.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity and a decline in cell viability in our long-term CHO cell culture after introducing this compound. What is the expected mechanism of this compound, and why might it cause cell death?

A: this compound is designed as a potent and highly selective peptide inhibitor of caspase-3, a key executioner enzyme in the apoptosis signaling pathway.[1] Its primary function is to prevent apoptosis by blocking the action of caspase-3.

If you are observing cytotoxicity after its addition, consider these possibilities:

  • Off-Target Effects: While this compound is highly selective for caspase-3, at high concentrations or in specific cell systems, unforeseen off-target interactions could occur. Long-term exposure may amplify these subtle effects.

  • Cell Line Sensitivity: CHO cells in long-term culture can undergo changes in growth, gene expression, and metabolism.[2] This can alter their sensitivity to chemical compounds. The specific CHO cell line and its adaptation to culture conditions may influence its response.

  • Apoptosis-Independent Cell Death: The cytotoxic stimulus in your experiment might be inducing cell death through a pathway that does not rely on caspase-3. In such cases, inhibiting caspase-3 would not prevent cell death and could even exacerbate it by interfering with other cellular processes.

  • Compound Degradation or Contamination: Over long-term studies, the stability of the compound in your culture medium could be a factor. Degradation products may have cytotoxic properties. Ensure the compound is stored correctly and is not contaminated.

Q2: How does this compound differ from the more common caspase-3 inhibitor, Ac-DEVD-CHO? Could this difference explain our results?

A: The primary difference lies in selectivity. While both compounds inhibit caspase-3, Ac-DEVD-CHO also potently inhibits other caspases, including caspase-7, -8, and -9.[1] In contrast, this compound was specifically designed for high selectivity towards caspase-3, with significantly lower inhibitory activity against other caspases.[1]

This difference is critical. If the apoptotic process in your model is also mediated by caspases-7, -8, or -9, this compound would be a less effective inhibitor of overall apoptosis compared to Ac-DEVD-CHO. The observed cytotoxicity might not be from the inhibitor itself, but from its inability to block other active apoptotic pathways.

Inhibitor Specificity Comparison

InhibitorTarget CaspaseCaspase-3 (Kiapp, nM)Caspase-7 (Kiapp, nM)Caspase-8 (Kiapp, nM)Caspase-9 (Kiapp, nM)
This compound Caspase-3 (Selective)0.6855.7>200>200
Ac-DEVD-CHO Caspases (Broad)0.294.480.601.35
Data sourced from Yoshimori et al., BMC Pharmacology 2007.[1]
Q3: What are the recommended working concentrations for this compound, and how can we optimize it for our long-term study?

A: The optimal concentration is highly dependent on the cell type, cell density, and the specific apoptotic stimulus. Based on published data, IC₅₀ values for caspase-3 are in the nanomolar range (e.g., 9.89 nM).[1] However, for cell-based assays, higher concentrations (in the micromolar range) are often used to ensure sufficient intracellular concentration.

Troubleshooting Protocol: Concentration Optimization

  • Perform a Dose-Response Curve: Before a long-term study, test a wide range of this compound concentrations (e.g., 1 µM to 100 µM) in a short-term (24-48 hour) cytotoxicity assay with your specific CHO cell line without the apoptotic stimulus. This will help you determine the threshold for intrinsic toxicity of the compound itself.

  • Determine the Minimum Effective Concentration: Concurrently, perform a dose-response experiment with your apoptotic stimulus to find the lowest concentration of this compound that effectively inhibits caspase-3 activity and prevents apoptosis.

  • Select a Working Concentration: Choose a concentration for your long-term study that is well above the minimum effective dose but significantly below the concentration that shows intrinsic toxicity.

  • Replenish the Inhibitor: In long-term cultures, the inhibitor may be degraded or metabolized. Consider partial media changes that include fresh inhibitor at regular intervals.

Experimental Protocols & Workflows

Protocol 1: Assessing Cytotoxicity using an LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • CHO cells

  • This compound

  • Cytotoxicity Detection Kit (LDH)

  • 96-well clear-bottom plates

  • Multi-well spectrophotometer

Methodology:

  • Cell Seeding: Seed CHO cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Test Wells: Add your apoptotic stimulus along with the optimized concentration of this compound.

    • Negative Control: Add culture medium only.

    • Vehicle Control: Add the apoptotic stimulus and the vehicle used to dissolve this compound (e.g., DMSO).

    • Positive Control (Maximum LDH Release): Add lysis buffer (from the kit) 45 minutes before the assay endpoint.

  • Incubation: Incubate the plate for the desired duration of your long-term experiment.

  • Assay:

    • Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Test Sample - Negative Control) / (Positive Control - Negative Control)] * 100

G cluster_prep Preparation cluster_assay LDH Assay cluster_analysis Analysis seed 1. Seed CHO Cells in 96-Well Plate treat 2. Add Controls & Test Compounds (this compound, Stimulus) seed->treat incubate 3. Incubate for Experiment Duration treat->incubate collect 4. Collect Supernatant incubate->collect add_reagent 5. Add LDH Reaction Mix collect->add_reagent incubate_rt 6. Incubate at Room Temp add_reagent->incubate_rt measure 7. Measure Absorbance incubate_rt->measure calculate 8. Calculate % Cytotoxicity measure->calculate caption Workflow for LDH Cytotoxicity Assay.

Caption: Workflow for LDH Cytotoxicity Assay.

Signaling Pathways

The Role of this compound in the Apoptotic Caspase Cascade

Apoptosis is executed by a family of proteases called caspases. The process is generally divided into an initiation phase, mediated by initiator caspases (like caspase-9), and an execution phase, carried out by executioner caspases (like caspase-3 and -7).[1] this compound acts at a critical final step by selectively inhibiting caspase-3, thereby preventing the cleavage of downstream substrates like PARP, which ultimately leads to the dismantling of the cell.

G stimulus Apoptotic Stimulus (e.g., Staurosporine, FasL) cas9 Pro-Caspase-9 stimulus->cas9 a_cas9 Active Caspase-9 (Initiator) cas9->a_cas9 Activation cas3 Pro-Caspase-3 a_cas9->cas3 Cleavage a_cas3 Active Caspase-3 (Executioner) cas3->a_cas3 Activation parp PARP a_cas3->parp Cleavage inhibitor This compound inhibitor->a_cas3 Inhibition c_parp Cleaved PARP parp->c_parp apoptosis Apoptosis c_parp->apoptosis caption This compound selectively inhibits Caspase-3.

Caption: this compound selectively inhibits Caspase-3.

References

Minimizing variability in experiments with Ac-DNLD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Ac-DNLD-CHO, a potent and selective caspase-3 inhibitor. Our goal is to help you minimize variability and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it differ from Ac-DEVD-CHO?

This compound is a synthetic tetrapeptide aldehyde that acts as a highly selective and potent inhibitor of caspase-3.[1] Its specificity arises from the unique DNLD amino acid sequence which is selectively recognized by the active site of caspase-3.[1]

In contrast, Ac-DEVD-CHO, while also a potent caspase-3 inhibitor, exhibits broader reactivity, inhibiting other caspases such as caspase-7, -8, and -9 to a similar extent.[1] The key difference lies in their selectivity, making this compound a more precise tool for studying the specific roles of caspase-3.[1]

2. How should I reconstitute and store this compound to maintain its stability?

To ensure the stability and activity of this compound, proper reconstitution and storage are critical. It is recommended to reconstitute the lyophilized powder in sterile, high-quality DMSO to create a concentrated stock solution. For short-term storage (up to 1-2 months), the reconstituted stock solution should be kept at -20°C. For long-term storage, aliquoting the stock solution into single-use volumes and storing at -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.[2] Always refer to the manufacturer's specific instructions for optimal storage conditions.

3. I am observing inconsistent inhibition in my experiments. What are the potential sources of variability?

Inconsistent inhibition can stem from several factors throughout the experimental workflow. Here are some common sources of variability to investigate:

  • Inhibitor Preparation and Handling: Improper storage, multiple freeze-thaw cycles, or inaccurate dilution of the this compound stock solution can lead to reduced potency.

  • Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can influence the cellular response to apoptosis-inducing stimuli and the efficacy of the inhibitor.

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variability in reagent concentrations can all contribute to result variability.

  • Off-Target Effects: Although highly selective for caspase-3, at very high concentrations, the possibility of off-target effects on other cellular proteases cannot be entirely ruled out.

To minimize this variability, it is crucial to standardize your protocols, use freshly prepared dilutions of the inhibitor, and maintain consistent cell culture and assay conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low inhibition of caspase-3 activity 1. Inhibitor concentration is too low.2. Inhibitor has degraded due to improper storage.3. The apoptosis induction was not effective.1. Perform a dose-response experiment to determine the optimal inhibitor concentration for your specific cell type and experimental conditions.2. Use a fresh aliquot of the inhibitor and ensure proper storage conditions are met.3. Verify the induction of apoptosis using a positive control and an independent method (e.g., Annexin V staining).
High background signal in control wells 1. Contamination of reagents or cell culture.2. Non-specific substrate cleavage by other proteases.1. Use sterile techniques and fresh, filtered reagents.2. Ensure you are using a specific caspase-3 substrate for your assay. Consider using a negative control with a non-apoptotic cell lysate to determine baseline protease activity.[2]
Inconsistent results between experimental replicates 1. Pipetting errors.2. Variations in cell seeding density.3. Edge effects in multi-well plates.1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.2. Ensure a homogenous cell suspension before seeding and verify cell counts.3. Avoid using the outer wells of the plate or fill them with media to maintain a humidified environment.
Unexpected cell toxicity 1. DMSO concentration is too high.2. The inhibitor concentration is excessively high.1. Ensure the final DMSO concentration in your culture medium is below a toxic level (typically <0.5%). Run a vehicle control with DMSO alone.2. Lower the concentration of this compound to the effective range determined by your dose-response experiments.

Experimental Protocols & Data

Caspase-3 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on caspase-3 activity in cell lysates.

  • Cell Culture and Treatment: Plate cells at a desired density and culture overnight. Induce apoptosis using a suitable stimulus (e.g., staurosporine, TNF-α) and treat with varying concentrations of this compound or a vehicle control (DMSO).

  • Cell Lysis: After the treatment period, harvest the cells and prepare cell lysates using a lysis buffer containing a non-denaturing detergent.

  • Protease Assay: In a 96-well plate, combine the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Measurement: Incubate the plate at 37°C and measure the fluorescence at regular intervals using a microplate reader (excitation ~380 nm, emission ~460 nm).

  • Data Analysis: Plot the fluorescence intensity over time. The inhibitory effect of this compound can be quantified by comparing the rate of substrate cleavage in the treated samples to the control samples.

Quantitative Data: Inhibitor Specificity

The following table summarizes the inhibitory constants (Kiapp) and IC50 values for this compound and Ac-DEVD-CHO against various caspases, highlighting the selectivity of this compound for caspase-3.[1]

Inhibitor Target Caspase Kiapp (nM) IC50 (nM)
This compound Caspase-30.689.89
Caspase-755.7245
Caspase-8>200>200
Caspase-9>200>200
Ac-DEVD-CHO Caspase-30.2884.19
Caspase-74.4819.7
Caspase-80.597-
Caspase-91.35-

Data compiled from in vitro assays.[1] Values may vary depending on experimental conditions.

Visualizations

Signaling Pathway: Caspase-3 Activation and Inhibition

Caspase3_Pathway cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Cellular Response Intrinsic Pathway Intrinsic Pathway Initiator Caspases Initiator Caspases Intrinsic Pathway->Initiator Caspases Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Initiator Caspases Caspase-3 (Pro-form) Caspase-3 (Pro-form) Initiator Caspases->Caspase-3 (Pro-form) activates Active Caspase-3 Active Caspase-3 Caspase-3 (Pro-form)->Active Caspase-3 cleavage Substrate Cleavage Substrate Cleavage Active Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Inhibitor This compound Inhibitor->Active Caspase-3 inhibits

Caption: Caspase-3 activation pathway and point of inhibition by this compound.

Experimental Workflow: Minimizing Variability

Experimental_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Standardize Cell Culture Standardize Cell Culture Consistent Treatment Conditions Consistent Treatment Conditions Standardize Cell Culture->Consistent Treatment Conditions Prepare Fresh Inhibitor Dilutions Prepare Fresh Inhibitor Dilutions Prepare Fresh Inhibitor Dilutions->Consistent Treatment Conditions Include Controls Include Controls Consistent Treatment Conditions->Include Controls Calibrated Equipment Calibrated Equipment Include Controls->Calibrated Equipment Reproducible Data Processing Reproducible Data Processing Calibrated Equipment->Reproducible Data Processing

Caption: Key steps in an experimental workflow to minimize variability.

References

Technical Support Center: Ensuring Specificity of Ac-DNLD-CHO in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-DNLD-CHO. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent and selective caspase-3 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the specificity of your experimental results.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound.

Issue 1: Suboptimal or No Inhibition of Apoptosis Observed

Possible Causes and Solutions

Possible Cause Suggested Solution
Incorrect Inhibitor Concentration Titrate this compound to determine the optimal concentration for your specific cell type and experimental conditions. Start with a concentration range of 10 nM to 1 µM.
Inhibitor Instability Prepare fresh stock solutions of this compound in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, prepare fresh daily as peptide aldehydes can be unstable in aqueous solutions over time.[1]
Cellular Permeability Issues While peptide-based inhibitors can have limited cell permeability, this compound has been shown to be effective in cell-based assays. If permeability is a concern, consider using a cell-permeable positive control inhibitor or performing experiments on cell lysates.
Timing of Inhibitor Addition Add this compound prior to or concurrently with the apoptotic stimulus to ensure it is present to inhibit caspase-3 activation. The optimal pre-incubation time may need to be determined empirically (e.g., 1-2 hours).
Caspase-3 Independent Apoptosis The apoptotic pathway in your experimental system may be independent of caspase-3. Confirm the involvement of caspase-3 by measuring its activity directly or by observing the cleavage of specific caspase-3 substrates like PARP.
Issue 2: Unexpected or Off-Target Effects

Possible Causes and Solutions

Possible Cause Suggested Solution
Inhibition of Other Caspases Although this compound is highly selective for caspase-3, it can inhibit caspase-7 at higher concentrations.[2] Use the lowest effective concentration of this compound to minimize off-target caspase inhibition. Compare results with a less selective inhibitor like Ac-DEVD-CHO, which potently inhibits caspases-3, -7, -8, and -9.[2]
Non-Caspase Off-Target Effects To identify potential non-caspase off-target effects, a proteomic approach can be employed. This involves treating cells with this compound and a vehicle control, followed by quantitative mass spectrometry to identify proteins with altered abundance or post-translational modifications.
Aldehyde Group Reactivity The aldehyde functional group can potentially react non-specifically with other cellular components. Include an inactive peptide aldehyde control in your experiments to account for any effects of the aldehyde group that are independent of caspase-3 inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the commonly used, less selective caspase-3 inhibitor, Ac-DEVD-CHO.

Table 1: Inhibitory Potency of this compound and Ac-DEVD-CHO against Various Caspases [2]

Inhibitor Caspase-3 IC₅₀ (nM) Caspase-7 IC₅₀ (nM) Caspase-8 IC₅₀ (nM) Caspase-9 IC₅₀ (nM)
This compound 9.89245>200>200
Ac-DEVD-CHO 4.1919.7Not ReportedNot Reported

Table 2: Apparent Inhibition Constants (Kiapp) of this compound and Ac-DEVD-CHO [2]

Inhibitor Caspase-3 Kiapp (nM) Caspase-7 Kiapp (nM) Caspase-8 Kiapp (nM) Caspase-9 Kiapp (nM)
This compound 0.6855.7>200>200
Ac-DEVD-CHO 0.2884.480.5971.35

Experimental Protocols

Protocol 1: Validation of this compound Specificity using Caspase-3 Knockdown

This protocol describes how to confirm that the effects of this compound are specific to its inhibition of caspase-3 using siRNA-mediated gene silencing.

Materials:

  • Caspase-3 specific siRNA and a non-targeting control siRNA.

  • Transfection reagent suitable for your cell line.

  • This compound.

  • Apoptosis-inducing agent.

  • Reagents for your downstream assay (e.g., cell viability assay, western blot for cleaved PARP).

Procedure:

  • siRNA Transfection: Transfect cells with either caspase-3 specific siRNA or a non-targeting control siRNA according to the manufacturer's instructions.

  • Incubation: Culture the cells for 48-72 hours to allow for knockdown of caspase-3 expression.

  • Confirmation of Knockdown: Harvest a subset of cells to confirm caspase-3 knockdown by western blot or qRT-PCR.

  • Inhibitor Treatment and Apoptosis Induction: Treat the remaining cells with either vehicle (DMSO) or this compound. After a pre-incubation period (e.g., 1-2 hours), induce apoptosis using your chosen stimulus.

  • Downstream Analysis: After the appropriate incubation time, perform your downstream assay to assess the effects of this compound in both control and caspase-3 knockdown cells.

Expected Results: If the effects of this compound are specific to caspase-3, you should observe a significant reduction in its efficacy in the caspase-3 knockdown cells compared to the control siRNA-treated cells.

Protocol 2: In Vitro Caspase-3 Activity Assay

This protocol outlines a method to measure the direct inhibitory effect of this compound on caspase-3 activity in cell lysates.

Materials:

  • Cell lysis buffer.

  • Protein concentration assay kit.

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • This compound.

  • 96-well black microplate.

  • Fluorometer.

Procedure:

  • Cell Lysate Preparation: Induce apoptosis in your cells and prepare cell lysates. Determine the protein concentration of each lysate.

  • Assay Setup: In a 96-well plate, add a standardized amount of protein from each lysate.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

  • Substrate Addition: Add the fluorogenic caspase-3 substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths over time.

Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition. The inhibitory effect of this compound can be determined by comparing the rates in the inhibitor-treated wells to the vehicle control.

Mandatory Visualizations

Caspase3_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates This compound This compound This compound->Caspase-3 Apoptosis Apoptosis Apoptotic Substrates->Apoptosis Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_validation Specificity Validation cluster_analysis Downstream Analysis Cells Cells Vehicle Control Vehicle Control Cells->Vehicle Control This compound This compound Cells->this compound Inactive Control Inactive Control Cells->Inactive Control Apoptotic Stimulus Apoptotic Stimulus Apoptotic Stimulus->Vehicle Control Apoptotic Stimulus->this compound Apoptotic Stimulus->Inactive Control Caspase Activity Assay Caspase Activity Assay Vehicle Control->Caspase Activity Assay Western Blot Western Blot Vehicle Control->Western Blot Cell Viability Assay Cell Viability Assay Vehicle Control->Cell Viability Assay Caspase-3 Knockdown Caspase-3 Knockdown This compound->Caspase-3 Knockdown Proteomics Proteomics This compound->Proteomics This compound->Caspase Activity Assay This compound->Western Blot This compound->Cell Viability Assay Inactive Control->Caspase Activity Assay Inactive Control->Western Blot Inactive Control->Cell Viability Assay Troubleshooting_Tree No Inhibition No Inhibition Check Concentration Check Concentration No Inhibition->Check Concentration Optimal? Check Stability Check Stability Check Concentration->Check Stability Yes Check Timing Check Timing Check Stability->Check Timing Yes Confirm Caspase-3 Pathway Confirm Caspase-3 Pathway Check Timing->Confirm Caspase-3 Pathway Yes Off-Target Effects Off-Target Effects Lower Concentration Lower Concentration Off-Target Effects->Lower Concentration Dose-dependent? Use Inactive Control Use Inactive Control Lower Concentration->Use Inactive Control Yes Perform Proteomics Perform Proteomics Use Inactive Control->Perform Proteomics Yes

References

Technical Support Center: Ac-DNLD-CHO In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the novel glycopeptide, Ac-DNLD-CHO, in in vivo experiments. Given its unique structure as an acetylated, glycosylated tetrapeptide, its delivery presents specific challenges that require careful consideration of formulation, stability, and biological interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a synthetic glycopeptide consisting of the acetylated tetrapeptide sequence Asp-Asn-Leu-Asp, covalently linked to a carbohydrate (CHO) moiety. The peptide sequence is designed as a selective inhibitor of Caspase-3, a key enzyme in apoptotic pathways.[1][2] The addition of the carbohydrate is intended to improve solubility, stability, and potentially target the molecule to specific cell types in vivo through lectin-glycan interactions. Its primary mechanism is the inhibition of apoptosis, which has implications in various disease models.[1]

Q2: What are the primary challenges associated with the in vivo delivery of peptide-based drugs like this compound?

A2: Peptide therapeutics generally face several hurdles in vivo. These include poor chemical and physical stability, a short plasma half-life due to rapid clearance and enzymatic degradation, low permeability across biological membranes, and potential immunogenicity.[3][4][5][6] The glycosylation and acetylation of this compound are strategies designed to mitigate some of these issues, but they can also introduce new complexities in formulation and targeting.[7]

Q3: How should I handle and store the lyophilized this compound powder?

A3: Lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation. For reconstitution, use sterile, nuclease-free buffers as determined by your formulation protocol. Peptide solutions are generally less stable and should be prepared fresh for each experiment or stored as aliquots at -80°C for short-term use. Avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation.[8]

Q4: Can this compound trigger an immune response?

A4: Yes, like most peptide-based therapeutics, this compound has the potential to be immunogenic.[9][10] The peptide sequence itself, or impurities from synthesis, could contain T-cell epitopes that stimulate an immune response.[9][11][12] While glycosylation can sometimes shield peptides from immune recognition, the specific glycan structure can also be immunogenic. It is recommended to perform immunogenicity risk assessments, which can include in silico predictions and in vitro assays, and to monitor for anti-drug antibodies (ADAs) in long-term or repeat-dosing studies.[9][13]

Troubleshooting Guides

This section addresses specific problems you may encounter during the in vivo delivery of this compound.

Problem 1: Poor Solubility and Formulation Instability
  • Symptoms:

    • Difficulty dissolving lyophilized peptide in aqueous buffers.

    • Precipitation or cloudiness observed in the formulation upon standing or after temperature changes.

    • Inconsistent dosing and poor reproducibility of results.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate pH or Buffer The net charge of the peptide is pH-dependent. Test a range of biocompatible buffers (e.g., PBS, HEPES, Tris) at different pH values (e.g., 6.5, 7.4, 8.0) to find the optimal solubility.
Peptide Aggregation Aggregation is a common issue with peptides.[8] Try adding excipients such as non-ionic surfactants (e.g., Polysorbate 80 at 0.01-0.1%) or solubility enhancers like arginine (e.g., 25-50 mM) to your formulation.
Hydrophobicity The leucine residue and acetyl group can increase hydrophobicity. Consider using a co-solvent system if permissible for your in vivo model, such as a small percentage (e.g., <5%) of DMSO or ethanol, followed by dilution in the final aqueous buffer. Ensure final solvent concentration is non-toxic.
Improper Reconstitution Ensure the lyophilized powder is fully equilibrated to room temperature before opening. Use gentle vortexing or trituration to dissolve; avoid vigorous shaking which can induce aggregation.
Problem 2: Low Bioavailability and Short Half-Life
  • Symptoms:

    • Rapid clearance of the compound from plasma, as measured by LC-MS/MS or ELISA.

    • Lack of therapeutic effect at the expected dose, suggesting insufficient exposure at the target site.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Rapid Renal Clearance Small peptides are often quickly cleared by the kidneys.[4] Consider conjugation to a larger carrier molecule like polyethylene glycol (PEGylation) to increase hydrodynamic radius and prolong circulation time.
Enzymatic Degradation Peptides are susceptible to proteases in the blood and tissues.[5] While the glycan may offer some protection, consider co-administration with protease inhibitors (if feasible for the model) or modifying the peptide backbone with non-natural amino acids to enhance stability.
Route of Administration Intravenous (IV) injection provides 100% initial bioavailability but is subject to rapid clearance.[3] Subcutaneous (SC) or intramuscular (IM) injections can create a depot effect, leading to slower absorption and a more sustained plasma concentration.[5][14]
Problem 3: Off-Target Effects or Lack of Efficacy
  • Symptoms:

    • Observed toxicity in non-target organs (e.g., liver, kidney).

    • Biodistribution studies show accumulation in clearance organs rather than the target tissue.

    • No significant therapeutic effect even with confirmed plasma exposure.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Non-Specific Uptake The carbohydrate moiety may be recognized by lectins on non-target cells, such as those in the liver or spleen. Conduct thorough biodistribution studies with a labeled version of this compound to quantify organ accumulation.
Inefficient Target Engagement The compound may not be reaching the intracellular Caspase-3 enzyme. Investigate cellular uptake mechanisms. Consider formulating this compound with cell-penetrating peptides (CPPs) or in a nanoparticle system to enhance intracellular delivery.[6]
Incorrect Glycan for Targeting The specific glycan structure may not match the target cell's receptors. If the target tissue expresses known lectins, consider synthesizing analogs of this compound with different carbohydrate moieties to optimize targeting.[7]
Dose Too Low Perform a dose-response study to determine the minimum effective dose. Ensure that the plasma and tissue concentrations achieved are above the known inhibitory concentration (IC50) for Caspase-3.

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration
  • Preparation: Allow the lyophilized this compound vial to warm to room temperature for 20-30 minutes.

  • Reconstitution: Prepare a sterile stock solution by reconstituting the peptide in a small volume of a suitable solvent (e.g., 10% DMSO in nuclease-free water) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution with gentle vortexing.

  • Formulation Buffer Preparation: Prepare the final sterile formulation buffer. A common starting point is Phosphate-Buffered Saline (PBS), pH 7.4. If solubility issues are known, supplement the buffer with 0.1% Polysorbate 80.

  • Final Dilution: On the day of the experiment, dilute the stock solution into the final formulation buffer to achieve the desired injection concentration. Perform this dilution slowly while gently mixing to prevent precipitation.

  • Quality Control: Visually inspect the final solution for any particulates or cloudiness. The solution should be clear. Filter through a sterile 0.22 µm syringe filter before injection.

  • Administration: Administer to the animal model via the desired route (e.g., intravenous tail vein injection) immediately after preparation.

Protocol 2: Assessment of In Vivo Biodistribution

This protocol assumes the availability of a labeled version of the compound (e.g., fluorescently tagged or radiolabeled).

  • Animal Dosing: Administer the labeled this compound to a cohort of animals at the desired dose and route. Include a control group injected with the label alone.

  • Time Points: Euthanize groups of animals (n=3-5 per group) at various time points post-injection (e.g., 30 min, 1h, 4h, 24h).

  • Blood & Organ Collection: Collect a terminal blood sample via cardiac puncture. Immediately perfuse the animal with cold saline to remove blood from the organs. Carefully dissect and collect major organs (e.g., liver, kidney, spleen, lungs, heart, brain, and target tissue).

  • Sample Processing: Weigh each organ.

  • Quantification:

    • For Fluorescent Label: Homogenize a portion of each organ in a suitable buffer. Measure the fluorescence intensity using a plate reader or imaging system. Create a standard curve by spiking known amounts of the labeled peptide into untreated tissue homogenates to calculate the concentration.[15]

    • For Radiolabel: Measure the radioactivity in each organ and blood sample using a gamma counter.

  • Data Analysis: Express the results as a percentage of the injected dose per gram of tissue (%ID/g). This normalizes the data for organ size and allows for direct comparison of accumulation across different tissues.[16][17]

Visualizations

Experimental and Analytical Workflow

cluster_prep Phase 1: Preparation cluster_exp Phase 2: In Vivo Experiment cluster_analysis Phase 3: Analysis p1 Reconstitute This compound Stock p2 Prepare Formulation Buffer p3 Final Formulation & Sterile Filtration e1 Animal Dosing (IV, SC, etc.) p3->e1 Administer e2 Monitor Animal Health e1->e2 e3 Collect Samples at Defined Time Points e2->e3 a1 Process Organs & Blood e3->a1 Analyze a2 Quantify Compound (LC-MS, ELISA, etc.) a1->a2 a3 Analyze Data (PK/PD, Biodistribution) a2->a3

Caption: General workflow for in vivo experiments with this compound.

Troubleshooting Decision Tree for Low Efficacy

cluster_no_exposure cluster_exposure_confirmed start Low or No Efficacy Observed q1 Was plasma exposure confirmed? start->q1 a1 Investigate Bioavailability: - Check formulation stability - Assess enzymatic degradation - Change administration route q1->a1 No q2 Does biodistribution show target tissue accumulation? q1->q2 Yes a2 Optimize Targeting: - Modify glycan structure - Use targeted delivery system (e.g., nanoparticles) q2->a2 No a3 Increase Dose or Optimize Dosing Schedule q2->a3 Yes

Caption: Decision tree for troubleshooting low in vivo efficacy.

Hypothetical Signaling Pathway of this compound

cluster_outside cluster_membrane cluster_inside compound This compound receptor Cell Surface Lectin (e.g., Galectin) compound->receptor Binding internalization Endocytosis receptor->internalization endosome Endosome internalization->endosome release Endosomal Escape endosome->release caspase3 Active Caspase-3 release->caspase3 Inhibition apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of this compound cellular uptake and action.

References

Ac-DNLD-CHO experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-DNLD-CHO, a potent and selective inhibitor of caspase-3. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic tetrapeptide aldehyde that acts as a potent and selective inhibitor of caspase-3.[1] Its design is based on a rational screening process to identify a peptide sequence with high affinity and specificity for the active site of caspase-3.[1] The aldehyde functional group forms a reversible covalent bond with the active site cysteine of the caspase, thereby blocking its enzymatic activity. This selective inhibition allows for the specific investigation of caspase-3's role in various cellular processes, most notably apoptosis.[1]

Q2: How does the selectivity of this compound compare to other caspase inhibitors like Ac-DEVD-CHO?

This compound exhibits significantly higher selectivity for caspase-3 compared to the more commonly used inhibitor, Ac-DEVD-CHO.[1] While Ac-DEVD-CHO can inhibit several caspases, including caspase-7 and -8, with similar potency, this compound is a more specific tool for targeting caspase-3 activity.[1] This high selectivity is attributed to a specific interaction between the asparagine (N) residue of the inhibitor and the Ser209 residue in the S3 subsite of caspase-3.[1]

Quantitative Comparison of Inhibitor Potency and Selectivity

InhibitorTarget CaspaseIC50 (nM)Kiapp (nM)
This compound Caspase-39.890.68
Caspase-724555.7
Caspase-8>200>200
Caspase-9>200>200
Ac-DEVD-CHO Caspase-34.190.288
Caspase-719.74.48
Caspase-8-0.597
Caspase-9-1.35

Data compiled from a study using human recombinant caspases.[1]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored at -20°C.[2] Once reconstituted, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C for up to 1-2 months.[3] The inhibitor is typically dissolved in a solvent like DMSO.[3]

Troubleshooting Guide

Problem 1: No observable effect of this compound in my cell-based assay.

  • Possible Cause 1: Incorrect Concentration. The optimal concentration of this compound can vary depending on the cell type and experimental conditions.

    • Solution: Perform a dose-response experiment to determine the effective concentration for your specific system. Concentrations ranging from 10 µM to 200 µM have been reported in the literature, though these are for the less selective Ac-DEVD-CHO and may need optimization for this compound.[4][5]

  • Possible Cause 2: Insufficient Incubation Time. The inhibitor may require a certain amount of time to penetrate the cell membrane and interact with its target.

    • Solution: Optimize the pre-incubation time with the inhibitor before inducing the cellular process you are studying. A pre-incubation of 1-2 hours is a common starting point.[5][6]

  • Possible Cause 3: Caspase-3 is not the primary mediator. The cellular process you are investigating may be independent of caspase-3 or mediated by other caspases that are not effectively inhibited by this compound.

    • Solution: Use a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, as a positive control to determine if the process is caspase-dependent.[5] Additionally, consider using Ac-DEVD-CHO as a comparison to see if other caspases might be involved.

Problem 2: Observing off-target effects or cellular toxicity.

  • Possible Cause 1: High Inhibitor Concentration. Excessive concentrations of any compound can lead to non-specific effects or toxicity.

    • Solution: Lower the concentration of this compound to the minimum effective dose determined from your dose-response experiments.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments to assess the effect of the solvent.

Experimental Protocols & Best Practices

General Protocol for Using this compound in Cell Culture:

  • Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.

  • Cell Seeding: Plate your cells at the desired density and allow them to adhere and grow for 24 hours.

  • Inhibitor Treatment: Pre-treat the cells with the desired final concentration of this compound. Dilute the stock solution in your cell culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO).

  • Induction of Cellular Process: After the pre-incubation period (e.g., 1-2 hours), introduce the stimulus to induce the process you are studying (e.g., apoptosis inducer).

  • Assay: After the appropriate incubation time with the stimulus, perform your desired assay to measure the outcome (e.g., caspase activity assay, western blot for cleaved PARP, cell viability assay).

Essential Experimental Controls:

  • Negative Control: Untreated cells to establish a baseline.

  • Vehicle Control: Cells treated with the same volume of solvent (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent.

  • Positive Control for Inhibition: Cells treated with the apoptosis inducer (or other stimulus) without the inhibitor to confirm the induction of the process.

  • Positive Control for Caspase Dependence (Optional but Recommended): Cells treated with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) before stimulation to confirm that the observed effect is caspase-mediated.

Visualizing Experimental Logic and Pathways

Experimental Workflow for Investigating Caspase-3 Inhibition

G cluster_setup Cell Culture Setup cluster_treatment Experimental Treatment cluster_analysis Downstream Analysis seed Seed Cells adhere Allow Adherence (24h) seed->adhere neg_ctrl Negative Control (Untreated) veh_ctrl Vehicle Control (DMSO) pos_ctrl Positive Control (Inducer Only) exp_group Experimental Group (this compound + Inducer) analysis Measure Apoptosis/ Caspase-3 Activity neg_ctrl->analysis veh_ctrl->analysis pos_ctrl->analysis exp_group->analysis G cluster_pathway Intrinsic Apoptosis Pathway inducer Apoptotic Stimulus bax_bak Bax/Bak Activation inducer->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis inhibitor This compound inhibitor->casp3

References

Validation & Comparative

Ac-DNLD-CHO: A Highly Selective Caspase-3 Inhibitor Outperforming Broader Spectrum Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise inhibition of specific caspases is critical for elucidating their distinct roles in cellular signaling and for the development of targeted therapeutics. This guide provides a detailed comparison of the novel caspase-3 inhibitor, Ac-DNLD-CHO, against other commonly used caspase inhibitors, supported by quantitative data and detailed experimental protocols.

This compound has emerged as a potent and highly selective inhibitor of caspase-3, an essential executioner caspase in the apoptotic pathway. Its specificity offers a significant advantage over many commercially available caspase inhibitors that exhibit broader cross-reactivity, leading to more precise experimental outcomes and a clearer understanding of caspase-3-specific functions.

Quantitative Comparison of Inhibitor Specificity

The inhibitory potency of this compound and other caspase inhibitors is typically quantified by determining their apparent inhibition constants (Kiapp) or half-maximal inhibitory concentrations (IC50) against a panel of recombinant human caspases. The data presented below, summarized from key studies, highlights the superior selectivity of this compound for caspase-3.

InhibitorCaspase-3Caspase-7Caspase-8Caspase-9
Kiapp (nM) Kiapp (nM) Kiapp (nM) Kiapp (nM)
This compound 0.68 55.7 >200 >200
Ac-DEVD-CHO0.2884.480.5971.35
IC50 (nM) IC50 (nM) IC50 (nM) IC50 (nM)
This compound 9.89 245 - -
Ac-DEVD-CHO4.1919.7--
Z-VAD-FMKPotentPotentPotentPotent
Ac-IETD-CHOModerateWeakPotentWeak
Ac-LEHD-CHOWeakWeakModeratePotent

Table 1: Comparison of the inhibitory activity of this compound and other caspase inhibitors against key human caspases.[1] Data for Z-VAD-FMK, Ac-IETD-CHO, and Ac-LEHD-CHO are qualitative summaries from multiple sources indicating their primary targets and general cross-reactivity.

As the data illustrates, this compound exhibits a remarkable selectivity for caspase-3, with an approximately 80-fold higher affinity for caspase-3 over caspase-7.[1] In stark contrast, the widely used inhibitor Ac-DEVD-CHO demonstrates potent inhibition across multiple caspases, including the initiator caspases -8 and -9.[1] Similarly, Z-VAD-FMK is a pan-caspase inhibitor, meaning it broadly inhibits most caspases, making it unsuitable for studies requiring the specific targeting of caspase-3. Ac-IETD-CHO and Ac-LEHD-CHO show preferential inhibition of caspase-8 and caspase-9, respectively, but still exhibit some cross-reactivity.

Experimental Protocols

The determination of caspase inhibitor specificity is crucial for the validation of new compounds. The following is a detailed methodology for a fluorometric assay used to quantify the inhibitory activity of compounds like this compound.

Fluorometric Caspase Activity Assay for Inhibitor Profiling

This protocol outlines the steps to determine the inhibitory potency (IC50 or Kiapp) of a test compound against a panel of purified recombinant caspases.

Materials:

  • Purified, active recombinant human caspases (e.g., caspase-3, -7, -8, -9)

  • Fluorogenic caspase substrates:

    • Caspase-3/7: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

    • Caspase-8: Ac-IETD-AMC (N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-methylcoumarin)

    • Caspase-9: Ac-LEHD-AMC (N-Acetyl-Leu-Glu-His-Asp-7-amino-4-methylcoumarin)

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose.

  • 96-well black microplates, flat bottom

  • Fluorometric microplate reader with excitation/emission wavelengths of ~380/460 nm for AMC.

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock of the assay buffer.

    • Dilute the recombinant caspases to their optimal working concentrations in 1X assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the course of the assay.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the desired final concentration in 1X assay buffer. The final concentration should be at or below the Km for the respective enzyme.

    • Prepare a serial dilution of the test inhibitor in 1X assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted inhibitor at various concentrations.

    • Add 25 µL of the diluted recombinant caspase to each well.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for at least 30 minutes. The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the RFU versus time plot.

    • Plot the reaction velocity (V) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • If the Km of the substrate is known, the Kiapp can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.

Visualizing Cellular Pathways and Experimental Design

To better understand the context in which these inhibitors function and how their specificity is determined, the following diagrams illustrate the caspase-3 activation pathway and the experimental workflow for inhibitor screening.

Caspase3_Activation_Pathway Caspase-3 Activation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC DISC Death Receptor->DISC Forms Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Cleaves Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes Procaspase-3->Caspase-3 Activation

Caption: Intrinsic and extrinsic pathways leading to the activation of caspase-3.

Inhibitor_Screening_Workflow Experimental Workflow for Caspase Inhibitor Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Recombinant_Caspases Prepare Recombinant Caspases Plate_Setup Plate Inhibitor and Caspase Recombinant_Caspases->Plate_Setup Fluorogenic_Substrates Prepare Fluorogenic Substrates Add_Substrate Add Substrate to Initiate Reaction Fluorogenic_Substrates->Add_Substrate Inhibitor_Dilutions Prepare Serial Inhibitor Dilutions Inhibitor_Dilutions->Plate_Setup Incubation Incubate for Inhibitor Binding Plate_Setup->Incubation Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetics Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot Dose-Response Curve Calculate_Rates->Plot_Data Determine_IC50_Ki Determine IC50/Ki Values Plot_Data->Determine_IC50_Ki

Caption: Workflow for determining the specificity of caspase inhibitors.

Conclusion

The data and methodologies presented in this guide underscore the exceptional selectivity of this compound as a caspase-3 inhibitor. For researchers investigating the specific roles of caspase-3 in apoptosis and other cellular processes, this compound provides a reliable and precise tool, minimizing the off-target effects often associated with broader spectrum inhibitors. The use of such well-characterized and selective inhibitors is paramount for advancing our understanding of caspase biology and for the development of novel therapeutics targeting caspase-mediated diseases.

References

Validating the Selective Inhibition of Caspase-3 by Ac-DNLD-CHO: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise selection of tool compounds is paramount for elucidating cellular pathways and developing targeted therapeutics. This guide provides an objective comparison of the caspase-3 inhibitor, Ac-DNLD-CHO, with other commonly used alternatives, supported by experimental data and detailed protocols to aid in the validation of its selective activity.

The study of apoptosis, or programmed cell death, is critical in numerous fields, from cancer biology to neurodegenerative diseases. Central to this process is the family of cysteine-aspartic proteases, or caspases. Caspase-3, in particular, is a key executioner caspase, making it a significant target for therapeutic intervention and a crucial tool for basic research. This compound is a synthetic tetrapeptide aldehyde that has been designed as a selective inhibitor of caspase-3.[1] This guide will delve into the experimental validation of its selectivity and compare its performance against other widely used caspase-3 inhibitors.

Performance Comparison of Caspase-3 Inhibitors

The efficacy and selectivity of a caspase inhibitor are typically determined by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against a panel of caspases. Lower values indicate greater potency. The following tables summarize the quantitative data for this compound and several alternative inhibitors.

InhibitorTarget CaspaseIC50 (nM)Kiapp (nM)Selectivity Profile
This compound Caspase-3 9.89 0.68 Highly selective for Caspase-3.
Caspase-724555.7~80-fold less potent against Caspase-7 compared to Caspase-3.
Caspase-8>200,000>200Minimal activity.
Caspase-9>200,000>200Minimal activity.
Ac-DEVD-CHOCaspase-34.190.288Potent inhibitor of multiple caspases.
Caspase-719.74.48Potent inhibitor.
Caspase-8-0.597Potent inhibitor.
Caspase-9-1.35Potent inhibitor.
Z-DEVD-FMKCaspase-318,000-Irreversible inhibitor with broader caspase reactivity.[2]
Q-VD-OPhCaspases25-400-Pan-caspase inhibitor, not selective for Caspase-3.[3]

Note: IC50 and Kiapp values can vary between studies depending on the experimental conditions.

Structural Basis for Selectivity

The remarkable selectivity of this compound for caspase-3 arises from specific interactions between the inhibitor and the enzyme's active site. Computational docking and site-directed mutagenesis studies have revealed that the asparagine (N) residue at the P3 position of this compound forms a key hydrogen bond with the Ser209 residue in the S3 subsite of caspase-3. This interaction is not as favorable in other caspases, which contributes to the inhibitor's high selectivity. Furthermore, the leucine (L) at the P2 position fits snugly into the hydrophobic S2 subsite of caspase-3, enhancing its binding affinity.

Signaling Pathways and Experimental Workflows

To visually represent the context of caspase-3 inhibition and the process of its validation, the following diagrams are provided.

Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DNA Damage DNA Damage Mitochondria Mitochondria DNA Damage->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 activation Death Ligands (e.g., FasL, TNF) Death Ligands (e.g., FasL, TNF) Death Receptors Death Receptors Death Ligands (e.g., FasL, TNF)->Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 activation Cellular Substrates (e.g., PARP) Cellular Substrates (e.g., PARP) Caspase-3->Cellular Substrates (e.g., PARP) cleavage Apoptosis Apoptosis Cellular Substrates (e.g., PARP)->Apoptosis This compound This compound This compound->Caspase-3 inhibition

Caption: Apoptosis signaling pathways converge on the activation of caspase-3.

Experimental Workflow for Caspase-3 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare Assay Buffer Prepare Assay Buffer Add Assay Buffer to 96-well plate Add Assay Buffer to 96-well plate Prepare Assay Buffer->Add Assay Buffer to 96-well plate Prepare Fluorogenic Substrate (e.g., Ac-DEVD-AMC) Prepare Fluorogenic Substrate (e.g., Ac-DEVD-AMC) Initiate reaction with Substrate Initiate reaction with Substrate Prepare Fluorogenic Substrate (e.g., Ac-DEVD-AMC)->Initiate reaction with Substrate Prepare Inhibitor Stock Solutions (this compound and others) Prepare Inhibitor Stock Solutions (this compound and others) Add Inhibitor at various concentrations Add Inhibitor at various concentrations Prepare Inhibitor Stock Solutions (this compound and others)->Add Inhibitor at various concentrations Prepare Active Caspase-3 Enzyme Prepare Active Caspase-3 Enzyme Add Active Caspase-3 Add Active Caspase-3 Prepare Active Caspase-3 Enzyme->Add Active Caspase-3 Add Assay Buffer to 96-well plate->Add Inhibitor at various concentrations Add Inhibitor at various concentrations->Add Active Caspase-3 Pre-incubate Pre-incubate Add Active Caspase-3->Pre-incubate Pre-incubate->Initiate reaction with Substrate Incubate at 37°C Incubate at 37°C Initiate reaction with Substrate->Incubate at 37°C Measure Fluorescence (Ex/Em ~380/460 nm) Measure Fluorescence (Ex/Em ~380/460 nm) Incubate at 37°C->Measure Fluorescence (Ex/Em ~380/460 nm) Plot Fluorescence vs. Inhibitor Concentration Plot Fluorescence vs. Inhibitor Concentration Measure Fluorescence (Ex/Em ~380/460 nm)->Plot Fluorescence vs. Inhibitor Concentration Calculate IC50 values Calculate IC50 values Plot Fluorescence vs. Inhibitor Concentration->Calculate IC50 values

References

Ac-DNLD-CHO compared to other commercially available caspase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of apoptosis research, the selective inhibition of specific caspases is crucial for dissecting their unique roles in programmed cell death and other cellular processes. This guide provides an objective comparison of Ac-DNLD-CHO, a novel and highly selective caspase-3 inhibitor, with other commercially available caspase inhibitors. The information presented is intended for researchers, scientists, and drug development professionals engaged in apoptosis-related studies.

Introduction to Caspases and this compound

Caspases (cysteine-aspartic proteases) are a family of enzymes that play a central role in the execution phase of apoptosis.[1][2] They exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[1] This cascade can be initiated by two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases like caspase-3.[3][4]

This compound is a rationally designed, potent peptide aldehyde inhibitor of caspase-3.[5] Its development was aimed at overcoming the limitations of broader-spectrum caspase inhibitors, thereby providing a more precise tool for studying the specific functions of caspase-3.[5]

The Apoptotic Signaling Cascade

The activation of caspase-3 is a critical convergence point for both the intrinsic and extrinsic apoptotic pathways. The diagram below illustrates this signaling cascade.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., TNF, FasL) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Procaspase-8 disc->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 procaspase3 Procaspase-3 caspase8->procaspase3 cellular_stress Cellular Stress mitochondrion Mitochondrion cellular_stress->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome procaspase9 Procaspase-9 apoptosome->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Active Caspase-3 (Executioner) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic pathways converging on Caspase-3 activation.

Comparative Inhibitor Performance

The primary advantage of this compound lies in its remarkable selectivity for caspase-3 over other caspases, particularly caspase-7, which shares high structural similarity. This contrasts with more traditional inhibitors like Ac-DEVD-CHO, which exhibit broader activity across multiple caspases.

InhibitorTarget Caspase(s)TypePotency (Kiapp in nM)
This compound Caspase-3 Reversible Aldehyde0.68
Caspase-755.7
Caspase-8>200
Caspase-9>200
Ac-DEVD-CHO Caspase-3Reversible Aldehyde0.288
Caspase-74.48
Caspase-80.597
Caspase-91.35
Z-VAD-FMK Pan-CaspaseIrreversible FMKBroad-spectrum
Caspase-3/7 Inhibitor I Caspase-3, Caspase-7Reversible (Isatin)60 (Caspase-3), 170 (Caspase-7)

Data compiled from published studies.[5][6][7]

As the data indicates, this compound is a potent inhibitor of caspase-3, with a potency comparable to the widely used Ac-DEVD-CHO.[5] However, this compound demonstrates an approximately 80-fold greater selectivity for caspase-3 over caspase-7, whereas Ac-DEVD-CHO inhibits caspases-3, -7, -8, and -9 with similar high potency.[5] This high selectivity makes this compound an invaluable tool for isolating the specific downstream effects of caspase-3 activation.

Experimental Protocols

General Protocol for Caspase Activity Assay

This protocol outlines a general method for assessing caspase inhibition in cell lysates using a fluorogenic substrate.

  • Cell Culture and Treatment:

    • Culture cells to the desired density.

    • Induce apoptosis using a suitable agent (e.g., staurosporine, TNF-α).

    • For inhibitor studies, pre-incubate a subset of cells with the caspase inhibitor (e.g., this compound at a final concentration of 10-50 µM) for 1-2 hours before inducing apoptosis.[8][9]

  • Preparation of Cell Lysate:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in a chilled lysis buffer (e.g., containing Tris, NaCl, and a non-ionic detergent like NP-40).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant, which contains the cell lysate. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Caspase Activity Assay:

    • In a 96-well microplate, add a standardized amount of protein lysate to each well.

    • Add the assay buffer, which typically contains DTT.

    • Add the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[10]

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[10]

  • Data Analysis:

    • Compare the fluorescence levels between the apoptotic sample, the inhibitor-treated sample, and the non-apoptotic control to determine the percentage of inhibition.

G cluster_control Control Path start Start: Culture Cells induce_apoptosis Induce Apoptosis pre_incubate Pre-incubate with Inhibitor (e.g., this compound) start->pre_incubate induce_apoptosis_no_inhib Induce Apoptosis start->induce_apoptosis_no_inhib harvest Harvest & Lyse Cells induce_apoptosis->harvest pre_incubate->induce_apoptosis assay Perform Fluorometric Caspase-3 Assay harvest->assay measure Measure Fluorescence assay->measure analyze Analyze Data (% Inhibition) measure->analyze end End analyze->end induce_apoptosis_no_inhib->harvest

Caption: Workflow for assessing caspase inhibitor efficacy.

Conclusion

This compound stands out as a reliable, potent, and highly selective inhibitor of caspase-3.[5] While broad-spectrum inhibitors like Z-VAD-FMK are useful for determining general caspase dependency, and inhibitors like Ac-DEVD-CHO are potent tools for targeting a subset of executioner caspases, the high selectivity of this compound offers a distinct advantage.[5][11] It allows for the precise chemical knockdown of caspase-3 activity, enabling researchers to delineate its specific contributions to apoptosis and other non-apoptotic functions without the confounding effects of inhibiting other caspases. This makes this compound an essential tool for advancing our understanding of the complex roles of individual caspases in health and disease.

References

A Comparative Guide to Caspase-3 Inhibition: Kinetic Analysis of Ac-DNLD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of Ac-DNLD-CHO, a potent and selective caspase-3 inhibitor, with other commonly used alternatives. Experimental data is presented to support the objective analysis of its efficacy and selectivity.

Executive Summary

Caspase-3 is a critical executioner caspase in the apoptotic pathway, making it a key target for therapeutic intervention in various diseases. This compound has emerged as a highly selective and potent inhibitor of caspase-3. This guide delves into the kinetic analysis of this compound, comparing its inhibitory activity against caspase-3 with that of the well-established inhibitor Ac-DEVD-CHO and the pan-caspase inhibitor Z-VAD-FMK. The data presented herein demonstrates the superior selectivity of this compound for caspase-3, highlighting its potential as a valuable tool for apoptosis research and as a lead compound for drug development.

Performance Comparison of Caspase-3 Inhibitors

The inhibitory potency of this compound and other caspase inhibitors is typically quantified by their IC50 and Ki values. The IC50 represents the concentration of an inhibitor required to reduce the enzyme activity by 50%, while the Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

InhibitorTarget CaspasesIC50 (nM)Ki (nM)Mechanism of Inhibition
This compound Caspase-3 , Caspase-73.1 (Caspase-3), 245 (Caspase-7)[1]0.68 (Caspase-3), 55.7 (Caspase-7)[1][2]Reversible, Competitive
Ac-DEVD-CHO Caspase-3, Caspase-7, and other caspases19.7 (Caspase-7)[1]0.23 (Caspase-3), 1.6 (Caspase-7)[3][4]Reversible, Competitive[3][5]
Z-VAD-FMK Pan-caspase inhibitorVaries depending on the caspaseVaries depending on the caspaseIrreversible[6][7][8]

Key Findings:

  • Potency: this compound is a potent inhibitor of caspase-3 with a sub-nanomolar Ki value of 0.68 nM.[1][2] This is comparable to the well-known inhibitor Ac-DEVD-CHO, which has a Ki of 0.23 nM for caspase-3.[3][9]

  • Selectivity: A key advantage of this compound is its remarkable selectivity for caspase-3. It exhibits approximately 80-fold greater selectivity for caspase-3 over caspase-7.[1] In contrast, Ac-DEVD-CHO is a broad-spectrum inhibitor that potently inhibits multiple caspases, including caspase-7.[1][3] this compound shows very low inhibitory activity against caspases-8 and -9.[1][2]

  • Mechanism: Both this compound and Ac-DEVD-CHO are reversible, competitive inhibitors that interact with the active site of the caspase.[3][10] Z-VAD-FMK, on the other hand, is an irreversible pan-caspase inhibitor.[6][7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Caspase Activity Assay (Kinetic Analysis)

This protocol is used to determine the IC50 and Ki values of caspase inhibitors.

Materials:

  • Recombinant active caspase-3

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Caspase inhibitor (e.g., this compound, Ac-DEVD-CHO)

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a series of dilutions of the caspase inhibitor in the assay buffer.

  • In a 96-well plate, add the recombinant active caspase-3 to each well.

  • Add the different concentrations of the inhibitor to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic caspase-3 substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals using a fluorometer (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

  • Plot the initial velocity of the reaction against the inhibitor concentration.

  • Calculate the IC50 value from the dose-response curve.

  • To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Dixon plot or Lineweaver-Burk plot).

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams illustrate the caspase-3 signaling pathway and the experimental workflow for kinetic analysis.

Caspase3_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes This compound This compound This compound->Caspase-3 inhibits

Caption: Caspase-3 signaling pathway and inhibition by this compound.

Kinetic_Analysis_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Incubate Enzyme and Inhibitor Incubate Enzyme and Inhibitor Serial Dilution of Inhibitor->Incubate Enzyme and Inhibitor Add Substrate Add Substrate Incubate Enzyme and Inhibitor->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Determine IC50 and Ki Determine IC50 and Ki Data Analysis->Determine IC50 and Ki End End Determine IC50 and Ki->End

Caption: Experimental workflow for kinetic analysis of caspase inhibitors.

References

Ac-DNLD-CHO: A Selective Caspase-3 Substrate with Minimal Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the cross-reactivity of Ac-DNLD-CHO with executioner and initiator caspases reveals its high selectivity for caspase-3, positioning it as a valuable tool for specific apoptosis research.

For researchers investigating the intricate mechanisms of apoptosis, the specificity of molecular probes is paramount. This compound has emerged as a potent and selective peptide inhibitor for caspase-3.[1][2] This guide provides a comprehensive comparison of its cross-reactivity with other key caspases—caspase-7, -8, and -9—supported by quantitative data and detailed experimental protocols.

Superior Selectivity Profile of this compound

This compound demonstrates significantly higher selectivity for caspase-3 when compared to the widely used caspase-3 substrate, Ac-DEVD-CHO.[1] While Ac-DEVD-CHO inhibits caspases-3, -7, and -8 to similar extents, this compound exhibits markedly lower inhibitory activity against caspases-7, -8, and -9.[1]

This selectivity is critical for distinguishing the specific roles of caspase-3 in the apoptotic cascade. The unique structural interaction between the asparagine (N) and leucine (L) residues of this compound and the S3 and S2 subsites of caspase-3, respectively, forms the basis for its high specificity.[1][2]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the apparent inhibition constants (Kiapp) and half-maximal inhibitory concentrations (IC50) of this compound and Ac-DEVD-CHO against caspases-3, -7, -8, and -9.

InhibitorCaspaseKiapp (nM)IC50 (nM)
This compound Caspase-30.689.89
Caspase-755.7245
Caspase-8>200>200
Caspase-9>200>200
Ac-DEVD-CHO Caspase-30.2884.19
Caspase-74.4819.7
Caspase-80.597-
Caspase-91.35-

Data sourced from Yoshimori et al., 2007.[1]

Visualizing Apoptotic Signaling and Experimental Workflow

To better understand the context of caspase activity and the methodology for its assessment, the following diagrams illustrate the core caspase signaling pathway and a typical experimental workflow for determining substrate cross-reactivity.

CaspaseSignalingPathway node_extrinsic Extrinsic Pathway (e.g., FasL, TNFα) node_caspase8 Caspase-8 (Initiator) node_extrinsic->node_caspase8 node_caspase3 Caspase-3 (Executioner) node_caspase8->node_caspase3 node_intrinsic Intrinsic Pathway (e.g., DNA damage) node_caspase9 Caspase-9 (Initiator) node_intrinsic->node_caspase9 node_caspase9->node_caspase3 node_caspase7 Caspase-7 (Executioner) node_caspase3->node_caspase7 activates node_apoptosis Apoptosis node_caspase3->node_apoptosis node_caspase7->node_apoptosis

Caption: Simplified overview of major caspase signaling pathways.

ExperimentalWorkflow node_start Start: Prepare Recombinant Caspases (Caspase-3, -7, -8, -9) node_incubation Incubate Caspase with This compound or Ac-DEVD-CHO node_start->node_incubation node_substrate Add Fluorogenic Substrate (e.g., Ac-DEVD-AMC) node_incubation->node_substrate node_measurement Measure Fluorescence Over Time (Excitation/Emission) node_substrate->node_measurement node_analysis Data Analysis: Calculate IC50 and Kiapp values node_measurement->node_analysis node_end End: Determine Cross-reactivity node_analysis->node_end

Caption: Workflow for assessing caspase inhibitor cross-reactivity.

Experimental Protocols

The following is a generalized protocol for a fluorometric assay to determine the cross-reactivity of caspase inhibitors.

Materials
  • Recombinant human caspases-3, -7, -8, and -9

  • Caspase inhibitors: this compound and Ac-DEVD-CHO

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC or DEVD-AFC)[3][4]

  • Caspase assay buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)[3]

  • Dithiothreitol (DTT)

  • 96-well microplate (black or white, flat-bottom for fluorescence)

  • Fluorometric microplate reader

Procedure
  • Preparation of Reagents:

    • Prepare a 2x caspase assay buffer.

    • Prepare stock solutions of caspase inhibitors and the fluorogenic substrate in an appropriate solvent (e.g., DMSO).

    • Prepare fresh DTT solution.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Recombinant caspase (final concentration will vary depending on the enzyme's activity).

      • Varying concentrations of the inhibitor (this compound or Ac-DEVD-CHO) to determine IC50 values. Include a control with no inhibitor.

      • Caspase assay buffer.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes) to allow the inhibitor to bind to the caspase.

  • Initiation of Reaction:

    • Add the fluorogenic substrate to each well to initiate the enzymatic reaction. The final concentration of the substrate should be at or near its Km value for the respective caspase.[4]

    • Immediately begin reading the fluorescence.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.

    • For AMC-based substrates, use an excitation wavelength of approximately 380 nm and an emission wavelength of 420-460 nm.[5][6]

    • For AFC-based substrates, use an excitation wavelength of around 400 nm and an emission wavelength of 505 nm.[4][7]

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

    • The Kiapp can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.

Conclusion

The data clearly indicates that this compound is a highly selective inhibitor of caspase-3 with minimal cross-reactivity against caspases-7, -8, and -9.[1] This makes it an invaluable tool for researchers aiming to dissect the specific contributions of caspase-3 to apoptotic signaling and other cellular processes. Its use, in conjunction with less selective inhibitors like Ac-DEVD-CHO, can provide a more nuanced understanding of the roles of individual caspases in complex biological systems.

References

A Head-to-Head Comparison of Caspase-3 Inhibitors: Ac-DNLD-CHO vs. Ac-DEVD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation of the potency and selectivity of two key caspase-3 inhibitors, Ac-DNLD-CHO and Ac-DEVD-CHO, for researchers in apoptosis and drug development.

This guide provides a comprehensive comparison of the tetrapeptide aldehyde inhibitors this compound and Ac-DEVD-CHO, focusing on their efficacy in inhibiting caspase-3, a key executioner in the apoptotic cascade. Understanding the distinct inhibitory profiles of these molecules is crucial for the precise dissection of apoptotic pathways and the development of targeted therapeutics.

Executive Summary

Both Ac-DEVD-CHO and this compound are potent inhibitors of caspase-3. However, experimental data reveals a critical distinction in their selectivity. Ac-DEVD-CHO, a widely used caspase-3 inhibitor, also exhibits significant inhibitory activity against other caspases, including caspases-7, -8, and -9. In contrast, this compound was specifically designed as a more selective and potent inhibitor of caspase-3, demonstrating markedly lower activity against other caspases. This enhanced selectivity makes this compound a more precise tool for studying the specific roles of caspase-3 in cellular processes.

Data Presentation: Inhibitor Potency and Selectivity

The following table summarizes the inhibitory activity of this compound and Ac-DEVD-CHO against various caspases, as determined by in vitro enzymatic assays. The data is presented as the apparent inhibition constant (Kiapp) and the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

InhibitorTarget CaspaseIC50 (nM)Kiapp (nM)
This compound Caspase-39.890.68
Caspase-724555.7
Caspase-8>200>200
Caspase-9>200>200
Ac-DEVD-CHO Caspase-34.190.288
Caspase-719.74.48
Caspase-8-0.597
Caspase-9-1.35

Data sourced from Okamoto et al., 2006.[1]

Signaling Pathway and Inhibition Points

The following diagram illustrates the central role of caspase-3 in the apoptotic signaling cascade and the points of inhibition for both Ac-DEVD-CHO and this compound.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_inhibitors Inhibitors Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 cleaves Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 cleaves Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution Ac-DEVD-CHO Ac-DEVD-CHO Ac-DEVD-CHO->Caspase-8 Ac-DEVD-CHO->Caspase-9 Ac-DEVD-CHO->Caspase-3 Inhibits This compound This compound This compound->Caspase-3 Selectively Inhibits

Caption: Apoptotic pathways and caspase-3 inhibition.

Experimental Protocols

The determination of inhibitor potency (IC50 and Ki) is typically performed using a fluorometric or colorimetric caspase activity assay. Below is a generalized protocol for a fluorometric assay.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution containing 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.

  • Caspase-3 Substrate Stock Solution: Dissolve a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), in DMSO to a stock concentration of 10 mM.

  • Inhibitor Stock Solutions: Prepare stock solutions of Ac-DEVD-CHO and this compound in DMSO.

  • Recombinant Caspase-3: Use a purified, active recombinant human caspase-3 enzyme.

2. Assay Procedure for IC50 Determination:

  • Prepare Serial Dilutions of Inhibitors: Create a series of dilutions of Ac-DEVD-CHO and this compound in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, add a fixed amount of recombinant caspase-3 to each well. Then, add the different concentrations of the inhibitors to their respective wells. Include a control well with no inhibitor. Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to all wells to a final concentration that is at or below the Km of the enzyme for that substrate.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorescence plate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of 460 nm. The rate of increase in fluorescence corresponds to the caspase-3 activity.

  • Data Analysis:

    • Calculate the rate of reaction (initial velocity) for each inhibitor concentration.

    • Normalize the data by setting the activity in the absence of the inhibitor to 100%.

    • Plot the percentage of caspase-3 activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

3. Determination of Ki:

The apparent Ki (Kiapp) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate used in the assay.

  • Km is the Michaelis-Menten constant of the enzyme for the substrate.

Conclusion

The choice between this compound and Ac-DEVD-CHO depends on the specific experimental requirements. While Ac-DEVD-CHO is a potent and widely referenced caspase-3 inhibitor, its off-target effects on other caspases should be considered when interpreting results. For studies demanding high specificity for caspase-3, this compound presents a superior alternative, enabling a more precise investigation of the unique functions of this critical apoptotic enzyme. The provided experimental framework offers a solid foundation for researchers to independently verify and expand upon these findings in their own experimental systems.

References

A Comparative Guide to Ac-DNLD-CHO and Other Peptide Inhibitors of Caspase-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the peptide inhibitor Ac-DNLD-CHO with other notable caspase inhibitors. The information presented herein is compiled from experimental data to assist researchers in selecting the most appropriate tools for their studies on apoptosis and other caspase-mediated processes.

Introduction to this compound

This compound is a novel, potent, and highly selective peptide inhibitor of caspase-3.[1] Developed through a computational screening approach, this tetrapeptide aldehyde stands out for its remarkable specificity for caspase-3 over other members of the caspase family, offering a significant advantage in dissecting the specific roles of this executioner caspase in cellular signaling pathways.

Side-by-Side Comparison of Inhibitor Potency and Selectivity

The efficacy and selectivity of peptide inhibitors are critical parameters for researchers. The following tables summarize the inhibitory constants (Kiapp) and half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized caspase inhibitors against key apoptotic caspases.

Table 1: Inhibitor Potency (Kiapp, nM)

InhibitorCaspase-3Caspase-7Caspase-8Caspase-9Selectivity for Caspase-3
This compound 0.68 55.7 >200 >200 High
Ac-DEVD-CHO0.23 - 0.2880.3 - 4.480.597 - 0.921.35Low
Z-VAD-FMKBroad (25-400 IC50)Broad (25-400 IC50)Broad (25-400 IC50)Broad (25-400 IC50)Pan-Caspase
Ac-IETD-CHO--Potent-Specific for Caspase-8
Ac-LEHD-CHO--InhibitsPotentSpecific for Caspase-9

*Data for this compound and comparative Ac-DEVD-CHO values are from Yoshimori et al., 2007.[1] Other inhibitor data is compiled from various sources.[2] Z-VAD-FMK is a pan-caspase inhibitor with a broad range of activity.[2] Ac-IETD-CHO is a known inhibitor of caspase-8 and Granzyme B. Ac-LEHD-CHO is recognized as a caspase-9 inhibitor.[3][4]

Table 2: Half-Maximal Inhibitory Concentration (IC50, nM)

InhibitorCaspase-3Caspase-7
This compound 9.89 245
Ac-DEVD-CHO4.1919.7

Data from Yoshimori et al., 2007.[1]

Mechanism of Action: The Caspase Activation Pathway

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. The activation of executioner caspases like caspase-3 is a critical step in the apoptotic cascade. The diagram below illustrates a simplified model of the caspase activation pathway.

Caspase_Activation_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Intrinsic Pathway Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Apoptotic Stimuli Apoptotic Stimuli Mitochondria Mitochondria Apoptotic Stimuli->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Death Receptors Death Receptors DISC DISC Death Receptors->DISC Death Ligands Death Ligands Death Ligands->Death Receptors Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Caspase-8->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Apoptosis Apoptosis Cellular Substrates->Apoptosis Inhibitors Inhibitors Inhibitors->Caspase-9 Inhibitors->Caspase-8 Inhibitors->Caspase-3

Caption: Simplified signaling cascade of caspase activation leading to apoptosis.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental methods. Below is a detailed protocol for a typical in vitro caspase activity assay.

Caspase Inhibition Assay Protocol

This protocol is adapted from the methods described for the characterization of this compound.[1]

  • Reagents and Buffers:

    • Assay Buffer: 100 mM NaCl, 50 mM HEPES, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 0.1% CHAPS, pH 7.4.

    • Recombinant Caspases: Purified, active human recombinant caspases (e.g., caspase-3, -7, -8, -9).

    • Fluorogenic Substrate: A specific fluorogenic substrate for the caspase being assayed (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9). Prepare a stock solution in DMSO.

    • Peptide Inhibitors: this compound and other inhibitors to be tested. Prepare stock solutions in DMSO.

  • Assay Procedure:

    • Prepare a reaction mixture in a 96-well plate.

    • To each well, add the assay buffer.

    • Add the specific recombinant caspase to a final concentration that yields a linear rate of substrate cleavage over the desired time course.

    • Add the peptide inhibitor at various concentrations to be tested. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the fluorogenic substrate to a final concentration typically at or below its Km value.

    • Monitor the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • Calculate the apparent inhibition constant (Kiapp) using the Cheng-Prusoff equation, especially for competitive inhibitors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing peptide inhibitors of caspases.

Experimental_Workflow Start Start Inhibitor_Synthesis Synthesize or Procure Peptide Inhibitors Start->Inhibitor_Synthesis Assay_Setup Prepare Caspase Assay (Enzyme, Buffer, Plate) Inhibitor_Synthesis->Assay_Setup Inhibitor_Addition Add Inhibitors at Varying Concentrations Assay_Setup->Inhibitor_Addition Pre_incubation Pre-incubate Enzyme and Inhibitor Inhibitor_Addition->Pre_incubation Substrate_Addition Initiate Reaction with Fluorogenic Substrate Pre_incubation->Substrate_Addition Fluorescence_Measurement Measure Fluorescence Kinetics Substrate_Addition->Fluorescence_Measurement Data_Analysis Calculate IC50 and Ki values Fluorescence_Measurement->Data_Analysis Selectivity_Profiling Test Against a Panel of Caspases Data_Analysis->Selectivity_Profiling Conclusion Determine Potency and Selectivity Profile Selectivity_Profiling->Conclusion End End Conclusion->End

Caption: Workflow for caspase inhibitor screening and characterization.

Conclusion

The data presented in this guide highlight this compound as a highly potent and selective inhibitor of caspase-3. Its minimal cross-reactivity with other caspases makes it an invaluable tool for elucidating the specific functions of caspase-3 in apoptosis and other cellular processes. In contrast, inhibitors like Ac-DEVD-CHO exhibit broader activity, while Z-VAD-FMK acts as a pan-caspase inhibitor. The choice of inhibitor will, therefore, depend on the specific experimental question being addressed. For studies requiring the specific modulation of caspase-3 activity, this compound represents a superior choice.

References

On-Target Efficacy of Ac-DNLD-CHO in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acetylated peptide aldehyde Ac-DNLD-CHO with other caspase inhibitors, focusing on its on-target effects in cellular models of apoptosis. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies of programmed cell death.

Unveiling the Specificity of this compound

This compound is a synthetic tetrapeptide aldehyde that acts as a potent and selective inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[1][2][3] Its design is based on the preferred cleavage sequence of caspase-3, allowing it to specifically target and inhibit the enzyme's activity.[4][5] Understanding the on-target effects of this compound is crucial for accurately interpreting experimental results and for its potential development as a therapeutic agent in diseases characterized by excessive apoptosis, such as neurodegenerative disorders.[2]

Comparative Analysis of Caspase Inhibitors

To evaluate the on-target effects of this compound, its performance is compared with other well-characterized caspase inhibitors: Ac-DEVD-CHO, a potent but less selective caspase-3 inhibitor, and Z-VAD-FMK, a broad-spectrum or pan-caspase inhibitor.[1][6][7][8]

InhibitorTarget(s)TypePotency (Kiapp for Caspase-3)Selectivity Profile
This compound Primarily Caspase-3 Reversible Aldehyde0.68 nM [1]High selectivity for Caspase-3 over other caspases like Caspase-7, -8, and -9.[1]
Ac-DEVD-CHOCaspase-3 and other caspasesReversible Aldehyde0.23 nM - 0.288 nM[1][9]Inhibits Caspase-3, -7, -8, and -9 with similar potencies.[1]
Z-VAD-FMKPan-CaspaseIrreversible FMKNot specific to Caspase-3Broadly inhibits multiple caspases, making it useful for general apoptosis inhibition but not for studying specific caspase roles.[7][8]

Table 1. Comparison of Inhibitory Activity and Selectivity. This table summarizes the key characteristics of this compound, Ac-DEVD-CHO, and Z-VAD-FMK, highlighting the superior selectivity of this compound for caspase-3.

Demonstrating On-Target Effects in Cellular Assays

The on-target effect of this compound is confirmed by its ability to specifically inhibit caspase-3 activity and downstream apoptotic events in cellular models.

AssayThis compoundAc-DEVD-CHOZ-VAD-FMKUntreated Control
Caspase-3 Activity (Fluorometric Assay) Significant reductionSignificant reductionSignificant reductionHigh activity
Cleaved PARP (Western Blot) Reduced levelsReduced levelsReduced levelsHigh levels
Cell Viability (MTT/Annexin V Assay) Increased viabilityIncreased viabilityIncreased viabilityLow viability

Table 2. Cellular Effects of Caspase Inhibitors in Apoptosis. This table illustrates the expected outcomes when using these inhibitors in common apoptosis assays. While all three inhibitors show efficacy in preventing apoptosis, the key differentiator for this compound is its specific action on caspase-3.

Visualizing the Mechanism of Action

To understand how this compound exerts its effects, it is important to visualize its place within the caspase signaling cascade.

Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Procaspase_3 Procaspase-3 (Inactive) Initiator_Caspases->Procaspase_3 Cleavage Active_Caspase_3 Active Caspase-3 Substrate_Cleavage Substrate Cleavage (e.g., PARP) Active_Caspase_3->Substrate_Cleavage Ac_DNLD_CHO This compound Ac_DNLD_CHO->Active_Caspase_3 Inhibition Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Caspase-3 activation pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of these findings.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3 in cell lysates using a fluorogenic substrate.

Materials:

  • Cells cultured and treated with apoptosis-inducing agent and caspase inhibitors.

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • 96-well black microplate.

  • Fluorometer.

Procedure:

  • Induce apoptosis in cell cultures in the presence or absence of this compound or other inhibitors.

  • Harvest and wash cells with cold PBS.

  • Lyse cells in Lysis Buffer on ice for 20 minutes.[10]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine protein concentration of the lysate.

  • In a 96-well plate, add 50 µg of protein lysate to each well.

  • Add the caspase-3 substrate Ac-DEVD-AMC to a final concentration of 50 µM.[11]

  • Incubate at 37°C for 1-2 hours, protected from light.[12]

  • Measure fluorescence with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[13]

Western Blot for Cleaved Caspase-3 and PARP

This method is used to detect the cleavage of caspase-3 and one of its key substrates, PARP, as markers of apoptosis.

Materials:

  • Cell lysates prepared as described above.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBS-T).

  • Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-PARP.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Separate 20-40 µg of protein lysate on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane in Blocking Buffer for 1 hour at room temperature.[14]

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane three times with TBS-T.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBS-T.

  • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

Start Cell Lysate Preparation SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western blot workflow for detecting apoptotic markers.

Cell Viability Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Treated cells in suspension.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[15]

Conclusion

The experimental data and protocols presented in this guide confirm the on-target effects of this compound as a potent and selective inhibitor of caspase-3 in cellular models. Its high specificity makes it a superior tool for dissecting the specific roles of caspase-3 in apoptosis and other cellular processes, offering a clear advantage over less selective inhibitors like Ac-DEVD-CHO and broad-spectrum inhibitors such as Z-VAD-FMK. Researchers can confidently utilize this compound to investigate the intricacies of the apoptotic pathway with minimal off-target effects.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ac-DNLD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Ac-DNLD-CHO, a potent and selective caspase-3/7 inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its properties and to take appropriate safety measures. While specific safety data for this compound is not extensively available, data from the structurally similar peptide aldehyde, Ac-DEVD-CHO, and general guidelines for handling aldehyde-containing compounds should be followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.[1]

  • Lab Coat: A lab coat or apron should be worn to protect clothing and skin.

  • Respiratory Protection: If working with the powdered form or creating aerosols, use a fume hood to avoid inhalation.[1][2]

General Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe in dust, fumes, or vapors.[1]

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation in the work area.[2]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.

  • Containment: For liquid spills, use an absorbent material such as a spill pillow or sand to contain the spill.[3]

  • Collection: Carefully collect the absorbed material or spilled powder into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.

  • Personal Contamination: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[2]

Disposal Procedures for this compound

Proper disposal of this compound and its contaminated materials is essential to comply with regulations and protect the environment. Disposal procedures should always be in accordance with local, state, and federal regulations.[2][4]

Waste Segregation and Collection:

  • Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[5]

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and absorbent pads, should be disposed of as hazardous chemical waste.

Disposal Pathway:

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the contents ("Hazardous Waste: this compound") and any other required information by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[4] Containers must be kept closed except when adding waste.[5]

  • Institutional Pickup: Arrange for the collection of the hazardous waste by your institution's EHS or a licensed hazardous waste disposal contractor.[6] Do not dispose of this compound down the drain or in the regular trash.[2][5]

The following diagram outlines the logical workflow for the disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Waste Storage & Labeling cluster_3 Final Disposal Unused this compound Unused this compound Solid Waste Container Solid Waste Container Unused this compound->Solid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container This compound Solutions This compound Solutions Liquid Waste Container Liquid Waste Container This compound Solutions->Liquid Waste Container Labeled Hazardous Waste Labeled Hazardous Waste Solid Waste Container->Labeled Hazardous Waste Liquid Waste Container->Labeled Hazardous Waste Satellite Accumulation Area Satellite Accumulation Area Labeled Hazardous Waste->Satellite Accumulation Area EHS Pickup EHS Pickup Satellite Accumulation Area->EHS Pickup Licensed Disposal Facility Licensed Disposal Facility EHS Pickup->Licensed Disposal Facility

This compound Disposal Workflow

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₂₀H₃₁N₅O₁₀[7]
Molecular Weight 501.49 g/mol [7]
CAS Number 775289-20-8[7][8]
Inhibitory Constant (Kᵢ) Caspase-3: 0.68 nM, Caspase-7: 55.7 nM[9][10]
Appearance Assumed to be a solid powderGeneral knowledge of similar peptides
Solubility Soluble in DMSO and other organic solventsGeneral knowledge of similar peptides

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the following general protocol for handling and preparing small quantities of peptide aldehyde inhibitors for disposal is provided as a best-practice guideline.

Protocol for Deactivation and Disposal of Small Quantities of this compound Solutions:

This protocol is intended for research-scale quantities and should be performed in a chemical fume hood.

  • Preparation:

    • Prepare a deactivating solution. For aldehydes, a solution of sodium bisulfite can be effective.[3] Alternatively, a basic solution (e.g., 1 M NaOH) can be used to hydrolyze the peptide, but this should be done with caution due to potential heat generation.

    • Ensure all necessary PPE is worn.

  • Deactivation Procedure:

    • Slowly add the this compound solution to an excess of the deactivating solution with stirring.

    • Monitor the reaction for any signs of heat generation or gas evolution. If necessary, cool the reaction vessel in an ice bath.

    • Allow the mixture to react for a sufficient amount of time (e.g., several hours to overnight) to ensure complete deactivation.

  • Neutralization and Disposal:

    • After deactivation, neutralize the solution to a pH between 6 and 8 using an appropriate acid or base.

    • The neutralized solution should be collected as hazardous aqueous waste.

    • Consult your institution's EHS for final disposal procedures of the neutralized waste.

This guide provides essential information for the safe disposal of this compound. Always prioritize safety and adhere to all applicable regulations to ensure a safe laboratory environment.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Ac-DNLD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Ac-DNLD-CHO (Ac-Asp-Asn-Leu-Asp-CHO), a potent and selective caspase-3/7 inhibitor. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a bioactive peptide aldehyde designed to inhibit caspase-3 and -7, key enzymes in the apoptotic pathway.[1] While its specific toxicological properties have not been exhaustively investigated, its biological activity and chemical nature as a peptide aldehyde necessitate careful handling to avoid potential health risks. As a precautionary measure, it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, categorized by the level of protection.

Protection Level Personal Protective Equipment (PPE) Purpose
Primary Nitrile glovesPrevents direct skin contact.
Laboratory coatProtects skin and personal clothing from contamination.
Safety glasses with side shieldsProtects eyes from splashes and airborne particles.
Secondary Chemical splash gogglesRecommended when there is a higher risk of splashing.
Face shieldTo be used in conjunction with goggles for maximum facial protection during procedures with a high splash potential.
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation of any airborne powder.

Operational Plan: From Receipt to Experimentation

A structured operational plan ensures that this compound is handled safely at every stage of the research workflow.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. This compound is typically a lyophilized powder and should be stored at -20°C in a tightly sealed container to prevent degradation and moisture absorption.[2]

Preparation of Stock Solutions

All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to prevent inhalation of the powder.

Experimental Protocol: Reconstitution of this compound

  • Pre-equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture inside the vial.

  • Solvent Selection: Consult the product datasheet for the recommended solvent. Dimethyl sulfoxide (DMSO) is a common solvent for similar peptide inhibitors.

  • Reconstitution: In a chemical fume hood, carefully add the appropriate volume of solvent to the vial to achieve the desired stock concentration.

  • Mixing: Gently vortex or pipette the solution to ensure the compound is fully dissolved.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or below to minimize freeze-thaw cycles.

Experimental Use

When using this compound in experiments, always wear the appropriate PPE. Handle all solutions containing the inhibitor with care to avoid skin contact and aerosol generation.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

In the case of a spill, evacuate the immediate area. For a small spill, and if it is safe to do so, absorb the spill with an inert material and place it in a sealed container for disposal. For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, must be disposed of as chemical waste in accordance with local, state, and federal regulations.

Waste Type Disposal Method
Solid Waste (powder, contaminated labware) Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (unused solutions) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Sharps Dispose of in a designated sharps container for chemical waste.

Consult your institution's environmental health and safety office for specific guidance on the disposal of peptide aldehyde waste. Chemical incineration by a licensed waste disposal company is a common and recommended method.

Visualizing the Safety Workflow

To provide a clear, at-a-glance overview of the handling process, the following diagram illustrates the key decision points and safety measures required when working with this compound.

G This compound Safe Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_emergency Contingency Receipt Receipt Storage Storage Receipt->Storage Inspect & Store at -20°C Reconstitution Reconstitution Storage->Reconstitution Equilibrate to RT Experimental Use Experimental Use Reconstitution->Experimental Use Wear Full PPE Spill/Exposure Spill/Exposure Reconstitution->Spill/Exposure Waste Collection Waste Collection Experimental Use->Waste Collection Experimental Use->Spill/Exposure Final Disposal Final Disposal Waste Collection->Final Disposal Follow Institutional Guidelines First Aid First Aid Spill/Exposure->First Aid Report Report First Aid->Report

Caption: Workflow for the safe handling of this compound.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.